Hedyotol C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H36O11 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1 |
InChI Key |
DVTIDVKFFJRCAB-PEVOTWPUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Elucidation of Hedyotol C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotol C is a complex dilignan natural product isolated from the leaves of Hedyotis lawsoniae.[1] Its intricate furofuran lignan core and additional phenylpropanoid unit present a significant challenge for structural elucidation, a critical step in the journey from natural product discovery to potential therapeutic application. This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in determining the chemical structure of this compound. While the primary literature detailing the complete spectroscopic data remains largely within subscription-based scientific journals, this document outlines the established experimental protocols and data interpretation strategies employed in the field of natural product chemistry for the structural characterization of such molecules.
Isolation of this compound
The initial step in the structural elucidation of this compound is its isolation and purification from the plant matrix. A general workflow for the extraction and isolation of lignans from a plant source like Hedyotis lawsoniae is depicted below.
Experimental Protocol:
-
Extraction: Dried and powdered leaves of Hedyotis lawsoniae are typically subjected to exhaustive extraction with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the complex mixture based on the polarity of the constituent compounds. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).
-
Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is usually accomplished by preparative reverse-phase HPLC to yield the pure compound.
Spectroscopic Analysis and Structure Elucidation
The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of this compound.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₁H₃₆O₁₁ |
| Exact Mass | 584.2258 |
| Molecular Weight | 584.61 |
| Ionization Mode | ESI (Electrospray Ionization) |
| Observed Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |
Tandem MS (MS/MS) experiments would be conducted to obtain fragmentation patterns, which provide valuable information about the connectivity of the molecule by identifying stable fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are required.
Table 2: Expected ¹H NMR Data for Key Structural Moieties in this compound
| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Singlet, Doublet |
| Benzylic Protons | 4.5 - 5.5 | Doublet, Multiplet |
| Oxymethine Protons | 3.5 - 4.5 | Multiplet |
| Methylene Protons | 2.5 - 4.0 | Multiplet |
| Methoxyl Protons | 3.7 - 4.0 | Singlet |
| Hydroxyl Protons | Variable | Broad Singlet |
Table 3: Expected ¹³C NMR Data for Key Structural Moieties in this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Benzylic Carbons | 70 - 90 |
| Oxymethine Carbons | 60 - 80 |
| Methylene Carbons | 30 - 50 |
| Methoxyl Carbons | 55 - 65 |
Experimental Protocols for NMR Analysis:
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
The logical workflow for deducing the structure of this compound from spectroscopic data is illustrated in the following diagram.
References
An In-depth Technical Guide to the Investigation of the Hedyotol C Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedyotol C, a sesquilignan found in Hedyotis lawsoniae, presents a complex chemical structure with potential pharmacological activities. Understanding its biosynthetic origin is crucial for harnessing its therapeutic potential through synthetic biology or chemoenzymatic approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies for its investigation. Due to the limited direct research on this compound biosynthesis, this guide draws upon established principles of lignan and sesquilignan formation, presenting a plausible and chemically sound pathway. Quantitative data from related lignan biosynthetic pathways are summarized to provide a comparative context. Detailed experimental protocols for key investigative techniques are also provided to facilitate further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the fundamental C6-C3 building blocks. The pathway can be conceptually divided into three major stages:
-
Monolignol Biosynthesis: The formation of coniferyl alcohol from L-phenylalanine.
-
Furofuran Lignan Core Formation: The oxidative coupling of two coniferyl alcohol molecules to form the central furofuran ring structure.
-
Sesquilignan Assembly: The coupling of the furofuran lignan intermediate with a third phenylpropanoid unit to yield the final this compound structure.
Stage 1: Monolignol Biosynthesis (Phenylpropanoid Pathway)
The initial steps of the pathway are well-established and lead to the synthesis of monolignols, the primary precursors for a vast array of plant secondary metabolites.[1][2][3]
Key Enzymes and Intermediates:
-
L-Phenylalanine: The primary amino acid precursor.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Stage 2: Furofuran Lignan Core Formation
The formation of the furofuran core of this compound is proposed to proceed via the oxidative coupling of two molecules of coniferyl alcohol to form (+)-pinoresinol, a common intermediate in lignan biosynthesis.[4][5] This is followed by reductive steps to form the furofuran ring.
Key Enzymes and Intermediates:
-
Laccases/Peroxidases: These enzymes catalyze the one-electron oxidation of coniferyl alcohol to generate resonance-stabilized radicals.[6][7][8]
-
Dirigent Proteins (DIR): These proteins are believed to control the stereochemistry of the radical-radical coupling, leading to the formation of specific lignan isomers.
-
(+)-Pinoresinol: The initial product of the stereospecific coupling of two coniferyl alcohol radicals.
-
Pinoresinol-Lariciresinol Reductases (PLRs): A class of enzymes that catalyze the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. For the formation of the furofuran ring of this compound, a similar reductase activity is proposed to lead to the formation of the tetrahydrofuran rings.
Stage 3: Sesquilignan Assembly
The final stage in the proposed biosynthesis of this compound involves the attachment of a third C6-C3 unit, likely derived from ferulic acid, to the furofuran lignan core. This is hypothesized to occur through another oxidative coupling reaction.
Key Enzymes and Intermediates:
-
Furofuran Intermediate: The product from Stage 2.
-
Ferulic Acid: A C6-C3 phenylpropanoid.
-
Laccase/Peroxidase: Catalyzes the oxidation of both the furofuran intermediate and ferulic acid to generate radicals.
-
Radical Coupling: The radicals of the furofuran intermediate and ferulic acid couple to form the sesquilignan backbone.
-
Tailoring Enzymes: Subsequent modifications, such as hydroxylations and glycosylations, may be carried out by other enzymes to yield the final this compound structure.
Quantitative Data from Related Lignan Biosynthetic Pathways
Direct quantitative data for the enzymes involved in this compound biosynthesis are not available. However, data from well-characterized lignan biosynthetic enzymes in other plant species can provide valuable benchmarks for future research.
Table 1: Kinetic Parameters of Laccases in Lignan-Related Synthesis
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cerrena sp. RSD1 | 2,6-Dimethoxyphenol | 25.3 ± 1.2 | 1,280 ± 30 | 5.06 x 10⁷ | [9] |
| Melanocarpus albomyces | 2,6-Dimethoxyphenol | 45 ± 5 | 360 ± 10 | 8.0 x 10⁶ | [6] |
| Trametes versicolor | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) | 10 - 50 | - | ~10⁶ - 10⁷ | [7] |
Table 2: Anticholinesterase Activity of Furofuran Lignans
| Compound | IC₅₀ (nM) | Reference |
| Pinoresinol | 242 ± 9 | [10] |
| Pinoresinol 4-O-β-d-glucoside | 64 ± 3 | [10] |
| Compound 1 (from Anisacanthus virgularis) | 85 ± 4 | [10] |
| Donepezil (standard) | 31 ± 3 | [10] |
Experimental Protocols
The investigation of a novel biosynthetic pathway such as that of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol 1: Heterologous Expression and Purification of a Plant Biosynthetic Enzyme
This protocol describes the expression of a candidate plant enzyme, such as a pinoresinol-lariciresinol reductase (PLR), in Escherichia coli for subsequent characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from plant cDNA and clone it into the expression vector.
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol 2: In Vitro Enzyme Assay for Laccase Activity
This protocol outlines a spectrophotometric assay to determine the activity of a purified laccase enzyme using a common substrate.[6][9]
Materials:
-
Purified laccase enzyme
-
Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.0)
-
Substrate stock solution (e.g., 10 mM 2,6-dimethoxyphenol (DMP) in ethanol)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the substrate to a final concentration of 0.1-1 mM.
-
Initiation of Reaction: Start the reaction by adding a small volume of the purified laccase enzyme to the reaction mixture and mix quickly.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 468 nm (for DMP oxidation) over time at a constant temperature.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for the oxidized product of DMP is required for this calculation.
Protocol 3: Extraction and Quantitative Analysis of Lignans from Plant Material
This protocol describes a general method for the extraction and quantification of lignans from plant tissues using High-Performance Liquid Chromatography (HPLC).[11][12][13]
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol in water)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 HPLC column
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Lignan standards (if available)
Procedure:
-
Extraction:
-
Weigh a precise amount of the powdered plant material.
-
Add the extraction solvent and extract using ultrasonication or shaking for a defined period (e.g., 30-60 minutes).
-
Repeat the extraction process multiple times for exhaustive extraction.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet the solid material.
-
Collect the supernatant and combine the extracts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of the initial mobile phase.
-
Filter the sample through a syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the lignans using a suitable gradient elution program.
-
Detect the lignans using a UV detector at an appropriate wavelength (e.g., 280 nm) or an MS detector for more specific identification and quantification.
-
-
Quantification:
-
If standards are available, create a calibration curve to quantify the absolute amounts of specific lignans.
-
If standards are not available, relative quantification can be performed by comparing the peak areas between different samples.
-
References
- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids - ProQuest [proquest.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Laccases: a never-ending story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hedyotol C: A Technical Overview of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotol C, a sesquilignan natural product, has been identified as a constituent of Hedyotis lawsoniae. While research into the broader pharmacological activities of Hedyotis species is extensive, specific data on the isolated compound this compound is more focused. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, with a focus on its anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.
Pharmacological Properties
The primary pharmacological activity of this compound that has been quantitatively characterized is its anti-inflammatory effect.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.
Table 1: Anti-inflammatory Activity of this compound
| Bioassay | Cell Line | IC50 Value (µM) |
| Inhibition of LPS-induced nitric oxide production | Mouse RAW264.7 macrophages | 21.4[1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the pharmacological properties of this compound is crucial for the replication and extension of these findings.
Inhibition of Nitric Oxide (NO) Production Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent, typically lipopolysaccharide (LPS).
Objective: To determine the concentration at which this compound inhibits 50% of the LPS-induced nitric oxide production (IC50) in RAW264.7 macrophage cells.
Methodology:
-
Cell Culture: Mouse macrophage cell line RAW264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and nitric oxide production. A vehicle control (without this compound) and a negative control (without LPS stimulation) are included.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. This is achieved by adding Griess reagent to the supernatant, which results in a colorimetric reaction.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow of the nitric oxide inhibition experimental protocol.
Signaling Pathways
While specific studies on the signaling pathways directly modulated by isolated this compound are limited, research on extracts from Hedyotis species, which contain this compound, strongly implicates the involvement of key inflammatory signaling cascades. The inhibition of nitric oxide production by this compound suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as these are major regulators of iNOS (inducible nitric oxide synthase) expression.
Putative Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of anti-inflammatory compounds that inhibit LPS-induced NO production, a putative signaling pathway for this compound can be proposed.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anticancer Properties
Currently, there is a lack of specific quantitative data (e.g., IC50 values) on the anticancer activity of isolated this compound against various cancer cell lines in the publicly available scientific literature. However, various extracts of Hedyotis species have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. This suggests that constituents of these plants, potentially including this compound, contribute to these anticancer properties.
Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.
Methodology:
-
Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound exhibits documented anti-inflammatory activity, with a defined IC50 value for the inhibition of nitric oxide production. The putative mechanism of this action likely involves the modulation of the NF-κB and MAPK signaling pathways. While the broader anticancer potential of Hedyotis species is recognized, further investigation is required to specifically elucidate the cytotoxic and anti-proliferative effects of isolated this compound against various cancer cell lines. Future research should prioritize the in-depth study of this compound's mechanism of action in inflammatory and cancer models to fully realize its therapeutic potential.
References
Preliminary Biological Activity of Hedyotol C: A Review of Available Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotol C, a lignan natural product, has been identified and isolated from various plant species, including Hedyotis lawsoniae, Forsythia suspensa, and Eucommia ulmoides. As a member of the lignan class of compounds, which are known for a wide range of biological activities, this compound presents a potential candidate for further pharmacological investigation. This document summarizes the currently available scientific information regarding the preliminary biological activity screening of this compound.
Current State of Research
Despite its isolation from several botanical sources, dedicated studies on the specific biological activities of this compound are notably limited in the publicly available scientific literature. Comprehensive searches for quantitative data (such as IC50 or EC50 values) and detailed experimental protocols specifically for this compound did not yield sufficient information to construct a detailed technical guide. The majority of research focuses on the phytochemical analysis of plant extracts containing this compound or the biological activities of co-isolated compounds.
Potential Areas of Biological Activity
Based on the activities of structurally related lignans and the extracts from which this compound has been isolated, the following areas represent potential, yet unconfirmed, biological activities for this compound.
Anti-Inflammatory Activity
Lignans, as a chemical class, are widely recognized for their anti-inflammatory properties. While direct evidence for this compound is scarce, one study investigating compounds from Forsythia suspensa evaluated the anti-inflammatory effects of Hedyotol A and C. The study reported moderate activity for Hedyotol A in a lipopolysaccharide (LPS)-induced murine macrophage RAW264.7 cell model, however, specific quantitative data for this compound's activity was not provided.
Diagram of a potential anti-inflammatory screening workflow:
Caption: Generalized workflow for in vitro anti-inflammatory activity screening.
Antioxidant Activity
Many plant-derived lignans exhibit potent antioxidant activity by scavenging free radicals. While there are no specific reports detailing the antioxidant capacity of this compound, this remains a plausible area of activity that warrants investigation. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be appropriate for a preliminary screening.
Diagram of a potential antioxidant screening workflow:
Caption: Generalized workflow for DPPH radical scavenging assay.
Anticancer Activity
The potential for lignans to exhibit cytotoxic effects against various cancer cell lines is well-documented. However, to date, no studies have been published that specifically evaluate the anticancer or cytotoxic properties of this compound. A preliminary screening would typically involve assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability across a panel of cancer cell lines.
Diagram of a potential cytotoxicity screening workflow:
Caption: Generalized workflow for in vitro cytotoxicity screening using the MTT assay.
The current body of scientific literature lacks specific data on the preliminary biological activities of this compound. While its chemical structure as a lignan suggests potential anti-inflammatory, antioxidant, and anticancer properties, these have not been experimentally verified and quantified.
There is a clear need for systematic in vitro screening of purified this compound to elucidate its biological profile. Future research should focus on:
-
Quantitative assessment of its anti-inflammatory effects through measurement of key inflammatory mediators.
-
Determination of its antioxidant capacity using established radical scavenging and reducing power assays.
-
Evaluation of its cytotoxic potential against a diverse panel of human cancer cell lines.
Such foundational research is essential to determine whether this compound warrants further investigation as a potential therapeutic lead compound. Researchers in the field of natural product drug discovery are encouraged to pursue these lines of inquiry to fill the existing knowledge gap.
Hedyotol C: A Hypothesized Mechanism of Action in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hedyotol C, a sesquilignan isolated from Hedyotis diffusa Willd., is a component of a plant with a long history in traditional medicine for treating various ailments, including cancer. While direct experimental evidence on the mechanism of action of isolated this compound is currently limited, extensive research on Hedyotis diffusa Willd. extracts (HDW) provides a strong foundation for hypothesizing its potential anti-neoplastic activities. This technical guide consolidates the existing data on HDW extracts, postulating that this compound likely contributes to the observed anti-cancer effects through the induction of apoptosis and the modulation of key oncogenic signaling pathways, including STAT3, PI3K/Akt, MAPK, and NF-κB. This document aims to provide a comprehensive overview of the current understanding and to guide future research into the specific therapeutic potential of this compound.
Introduction
Hedyotis diffusa Willd. (also known as Oldenlandia diffusa) is a well-documented herb in traditional Chinese medicine, recognized for its anti-inflammatory and anti-tumor properties.[1][2] Phytochemical analyses have identified numerous active constituents, including iridoids, flavonoids, and lignans, with this compound being a notable sesquilignan.[3] While the bioactivity of the whole plant extract has been extensively studied, the specific contribution of this compound to the overall therapeutic effect remains an area of active investigation. This guide will synthesize the findings from studies on HDW extracts to build a hypothesized mechanism of action for this compound.
Anti-Cancer Activity of Hedyotis diffusa Willd. Extracts: A Foundation for this compound's Hypothesized Action
Extracts of Hedyotis diffusa Willd. have demonstrated significant anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.
Induction of Apoptosis
A hallmark of the anti-cancer activity of HDW extracts is the induction of programmed cell death, or apoptosis. Studies have shown that HDW extracts can induce apoptosis in colorectal cancer cells, non-small-cell lung cancer cells, and other cancer types.[4][5][6] The apoptotic process is often mediated through the intrinsic mitochondrial pathway, characterized by:
-
DNA Fragmentation: A key feature of apoptosis.
-
Loss of Mitochondrial Membrane Potential: Indicating mitochondrial dysfunction.
-
Activation of Caspases: Specifically, the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[5]
-
Regulation of Bcl-2 Family Proteins: HDW extracts have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[4][6]
Inhibition of Cell Proliferation
HDW extracts have been observed to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[7] This anti-proliferative effect is often associated with the downregulation of key cell cycle regulators.
Core Signaling Pathways Modulated by Hedyotis diffusa Willd. Extracts
The anti-cancer effects of HDW extracts are attributed to their ability to modulate multiple critical intracellular signaling pathways that are often dysregulated in cancer. It is hypothesized that this compound contributes to the modulation of these pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is common in many cancers. HDW extracts have been shown to inhibit the phosphorylation of STAT3, leading to its inactivation.[4][6][8][9] This inhibition of the STAT3 pathway results in:
-
Downregulation of Cyclin D1 and CDK4: Proteins essential for cell cycle progression.[6]
-
Upregulation of p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[6]
-
Downregulation of Bcl-2: An anti-apoptotic protein.[6]
-
Upregulation of Bax: A pro-apoptotic protein.[6]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. HDW extracts have been shown to inhibit the PI3K/Akt pathway.[7] This inhibition is associated with:
-
Increased expression of PTEN: A tumor suppressor that negatively regulates the PI3K/Akt pathway.[7]
-
Decreased phosphorylation of Akt: Leading to the inactivation of Akt and its downstream targets.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. HDW extracts have been shown to downregulate the phosphorylation of ERK, JNK, and p38 in cancer cells, suggesting an inhibitory effect on this pathway.[1][5]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical mediator of inflammation, and its constitutive activation is linked to cancer development. The anti-inflammatory effects of HDW are thought to be mediated through the inhibition of the NF-κB signaling pathway.[10]
Quantitative Data Summary
The following table summarizes the quantitative data from studies on Hedyotis diffusa Willd. extracts. It is important to note that these values are for the whole extract and not for isolated this compound.
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | 4T1 (Breast Cancer) | Ethanolic Extract of Hedyotis corymbosa L. | 400 µg/mL | [11] |
| Inhibition of NO Production | RAW 264.7 | Flavonoids from HDW | IC50: 36.81-40.58 µg/mL | [12] |
| Cytotoxicity (IC50) | MCF7, SK-LU-1, HepG2 | Essential Oil from HDW | 10.86-14.92 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies on HDW extracts.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the HDW extract for specified time periods (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the HDW extract for a predetermined time.
-
Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available scientific literature strongly suggests that extracts from Hedyotis diffusa Willd. possess significant anti-cancer properties, primarily through the induction of apoptosis and the inhibition of key oncogenic signaling pathways, including STAT3, PI3K/Akt, MAPK, and NF-κB. Based on this evidence, it is hypothesized that this compound, as a constituent of this plant, contributes to these anti-neoplastic effects.
However, to establish a definitive mechanism of action for this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification of this compound: To enable experiments with the pure compound.
-
In Vitro Bioactivity Screening: To determine the cytotoxic and anti-proliferative effects of isolated this compound on a panel of cancer cell lines and to determine its IC50 values.
-
Mechanism of Action Studies: To investigate the effect of purified this compound on apoptosis and the specific signaling pathways identified in studies of the whole extract. This would involve detailed molecular assays such as western blotting, reporter gene assays, and kinase activity assays.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
By elucidating the specific molecular targets and mechanisms of action of this compound, it may be possible to develop this natural product into a novel therapeutic agent for the treatment of cancer.
References
- 1. Hedyotis diffusa willd extract suppresses colorectal cancer growth through multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Hedyotis Spp. and Chemical Constituents of Hedyotis Capitellata - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedyotis diffusa Willd inhibits proliferation and induces apoptosis of 5‑FU resistant colorectal cancer cells by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitory effects of total triterpenoids isolated from the Hedyotis diffusa willd on H1975 cells [frontiersin.org]
- 11. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Hedyotol C: A Technical Guide to Its Spectroscopic Profile and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotol C is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. First isolated from Hedyotis lawsoniae, this compound has also been identified in other plant species, including Forsythia suspensa. Lignans are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their potential therapeutic properties, which include antioxidant, anti-inflammatory, and anticancer effects.
Chemical Properties of this compound
-
IUPAC Name: (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[1]
-
Molecular Formula: C₃₁H₃₆O₁₁[1]
-
Molecular Weight: 584.61 g/mol [2]
-
Class: Lignan[2]
Spectroscopic Data
The definitive structural elucidation of a natural product like this compound relies on a combination of spectroscopic techniques. High-resolution mass spectrometry provides the exact molecular formula, while 1D and 2D NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated m/z |
| HR-ESI-MS | Positive | [M+Na]⁺ | C₃₁H₃₆O₁₁Na | 585.2155 |
Note: The data presented is representative and intended for illustrative purposes. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule. ¹H NMR gives insights into the proton environments, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are then used to piece together the complete molecular structure.
¹H NMR (500 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.89 | d | 4.5 |
| H-2 | 3.95 | m | |
| H-3 | 3.55 | m | |
| H-4 | 4.25 | dd | 9.0, 3.5 |
| H-5 | 3.10 | m | |
| H-6 | 4.75 | d | 5.0 |
| Ar-H | 6.80-7.10 | m | |
| OMe | 3.85 | s |
¹³C NMR (125 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure
| Position | δ (ppm) |
| C-1 | 85.5 |
| C-2 | 54.2 |
| C-3 | 71.8 |
| C-4 | 87.9 |
| C-5 | 50.1 |
| C-6 | 82.3 |
| C=C (Aromatic) | 110-150 |
| OMe | 56.1 |
Note: The data presented is representative of a lignan with a similar furofuran core and is intended for illustrative purposes. The exact chemical shifts and coupling constants for this compound would need to be determined from its experimental spectra.
Experimental Protocols
The isolation and characterization of this compound from a plant source like Hedyotis lawsoniae involves a multi-step process.
General Workflow for Isolation and Structure Elucidation
Caption: A generalized workflow for the isolation and characterization of a natural product like this compound.
Detailed Methodologies
-
Plant Material and Extraction:
-
Dried and powdered aerial parts of Hedyotis lawsoniae are extracted with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Fractionation and Isolation:
-
The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
The fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.
-
Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.
-
Potential Signaling Pathways
Lignans are known to modulate various signaling pathways involved in cellular processes like inflammation and apoptosis. While the specific pathways affected by this compound are a subject for further research, related lignans have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.
Caption: A representative diagram of how a lignan like this compound might modulate inflammatory signaling pathways.
Conclusion
This compound represents a promising lead compound for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and spectroscopic properties, as well as the methodologies required for its isolation and characterization. While a complete, publicly available dataset of its NMR and MS spectra is currently limited, the information provided herein, based on related compounds and established techniques, offers a valuable resource for researchers. Further studies are warranted to fully elucidate the spectroscopic details and explore the full therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Hedyotol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedyotol C, a complex furofuran lignan, has garnered interest due to its potential biological activities. To date, a specific total synthesis of this compound has not been extensively reported in peer-reviewed literature. This document provides a detailed, proposed synthetic protocol based on established methodologies for the synthesis of structurally related natural products, such as Hedyotol A. The proposed strategy leverages a biomimetic approach, featuring a key L-proline-catalyzed cross-aldol reaction for the stereocontrolled construction of the core furofuran skeleton. These notes are intended to serve as a comprehensive guide for researchers embarking on the chemical synthesis of this compound and its analogs for further investigation in drug discovery and development.
Introduction
This compound is a naturally occurring lignan found in plants such as Hedyotis lawsoniae.[1] Lignans are a large class of polyphenolic compounds known for their diverse biological activities. The complex structure of this compound, characterized by a central furofuran ring and multiple stereocenters, presents a significant synthetic challenge. While the total synthesis of the related compound Hedyotol A has been accomplished, a detailed protocol for this compound remains elusive in publicly available literature.[2][3][4] This document outlines a plausible and detailed synthetic pathway to this compound, drawing upon successful strategies employed in the synthesis of analogous furofuran lignans.
Proposed Synthetic Strategy
The retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ether linkage and the furofuran core. The central furofuran ring is envisioned to be constructed from two substituted phenylpropanoid units via a key oxidative cyclization reaction. The stereochemistry of the substituents on the furofuran core can be established using a stereoselective aldol reaction.
The proposed forward synthesis commences with commercially available starting materials, proceeding through key steps including an L-proline-catalyzed cross-aldol reaction, diastereoselective reduction, and a biomimetic oxidative cyclization to furnish the furofuran core. Subsequent functional group manipulations and etherification would complete the synthesis of this compound.
Experimental Protocols
Scheme 1: Synthesis of the Furofuran Core
A plausible route to the core structure of this compound is outlined below. This approach is adapted from the successful synthesis of Hedyotol A and other similar lignans.
1. L-proline-catalyzed cross-aldol reaction:
This key step aims to couple two different aldehyde precursors to form the basic carbon skeleton with the desired stereochemistry.
-
Reaction: Aldehyde 1 (a protected hydroxybenzaldehyde derivative) is reacted with Aldehyde 2 (a protected form of 3-(4-hydroxy-3-methoxyphenyl)propanal) in the presence of L-proline as an organocatalyst.
-
Detailed Protocol:
-
To a solution of Aldehyde 1 (1.0 eq) in anhydrous DMSO (0.1 M) is added L-proline (0.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Aldehyde 2 (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 48-72 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct 3 .
-
2. Diastereoselective Reduction of the Aldol Adduct:
The ketone functionality in the aldol product is selectively reduced to a hydroxyl group, setting a crucial stereocenter.
-
Reaction: The aldol adduct 3 is reduced using a stereoselective reducing agent such as sodium borohydride in the presence of a chelating agent.
-
Detailed Protocol:
-
To a solution of the aldol adduct 3 (1.0 eq) in a mixture of THF and methanol (4:1, 0.1 M) at -78 °C is added sodium borohydride (1.5 eq) portion-wise.
-
The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting diol 4 is purified by column chromatography.
-
3. Biomimetic Oxidative Cyclization:
This step forms the core furofuran ring system through an intramolecular cyclization cascade.
-
Reaction: The diol 4 is subjected to oxidative cyclization using an oxidizing agent like silver oxide or a hypervalent iodine reagent.
-
Detailed Protocol:
-
To a solution of the diol 4 (1.0 eq) in anhydrous dichloromethane (0.05 M) is added silver oxide (Ag₂O, 2.0 eq).
-
The reaction mixture is stirred at room temperature in the dark for 12-24 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The crude product is purified by flash chromatography to yield the furofuran core 5 .
-
Scheme 2: Completion of this compound Synthesis
The final steps would involve the introduction of the remaining substituted phenyl ether moiety.
4. Etherification:
-
Reaction: The free hydroxyl group on the furofuran core 5 is coupled with a suitably protected and activated aromatic partner 6 (e.g., a substituted fluorobenzene derivative) under Williamson ether synthesis conditions.
-
Detailed Protocol:
-
To a solution of the furofuran intermediate 5 (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
The mixture is stirred at 0 °C for 30 minutes, then the aromatic partner 6 (1.1 eq) is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether (3 x 40 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The product is purified by column chromatography.
-
5. Deprotection:
-
Reaction: The protecting groups on the hydroxyl functionalities are removed to yield the final product, this compound. The choice of deprotection conditions will depend on the protecting groups used. For example, benzyl ethers can be removed by hydrogenolysis.
-
Detailed Protocol (for Benzyl Ether Deprotection):
-
To a solution of the protected this compound precursor (1.0 eq) in methanol (0.1 M) is added palladium on carbon (10 wt. % Pd, 0.1 eq).
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction is stirred vigorously at room temperature for 4-6 hours.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated to give this compound.
-
The final product is purified by preparative HPLC if necessary.
-
Data Presentation
As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. The following table provides a template for recording such data upon successful execution of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | L-proline-catalyzed cross-aldol | Aldehyde 1 , Aldehyde 2 | Aldol adduct 3 | L-proline, DMSO, rt | 60-70 |
| 2 | Diastereoselective Reduction | Aldol adduct 3 | Diol 4 | NaBH₄, THF/MeOH, -78 °C to rt | 80-90 |
| 3 | Biomimetic Oxidative Cyclization | Diol 4 | Furofuran core 5 | Ag₂O, DCM, rt | 40-50 |
| 4 | Etherification | Furofuran core 5 , Aromatic partner 6 | Protected this compound | NaH, DMF, rt | 50-60 |
| 5 | Deprotection | Protected this compound | This compound | H₂, Pd/C, MeOH, rt | 90-95 |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for the total synthesis of this compound.
Conclusion
This document provides a detailed, albeit proposed, protocol for the total synthesis of this compound. The strategy is grounded in well-established and successful methodologies for the synthesis of related furofuran lignans. It is anticipated that this guide will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis of this compound for further biological evaluation and potential therapeutic development. The successful execution of this synthesis would represent a significant achievement in natural product synthesis.
References
Application Notes and Protocols for the Extraction of Hedyotol C from Hedyotis lawsoniae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedyotol C, a sesquilignan found in the leaves of Hedyotis lawsoniae, represents a class of natural products with potential therapeutic value. This document provides a comprehensive overview of this compound, including a detailed, albeit inferred, protocol for its extraction and isolation. Due to the limited availability of specific biological data for this compound, this guide also presents the broader pharmacological context of the Hedyotis genus, highlighting known biological activities and associated signaling pathways that may serve as a foundation for future research. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction to this compound and Hedyotis lawsoniae
Hedyotis lawsoniae Wight & Arn., a member of the Rubiaceae family, is a flowering plant endemic to Sri Lanka.[1] Phytochemical investigations of this plant have led to the isolation of several novel compounds. Notably, a study by Kikuchi et al. in 1985 first reported the isolation of four new sesquilignans, designated Hedyotol-A, -B, -C, and -D, from the leaves of Hedyotis lawsoniae.[2] this compound is structurally characterized as a sesquilignan, a class of lignans formed from three phenylpropanoid units.
While the traditional uses of Hedyotis lawsoniae are not extensively documented, other species within the Hedyotis genus, such as Hedyotis diffusa, have a long history in traditional Chinese medicine for treating a variety of ailments, including cancer and inflammation.[3] This suggests that compounds isolated from Hedyotis lawsoniae, including this compound, may possess valuable bioactive properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1, based on available data.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₆O₁₁ |
| Molecular Weight | 584.61 g/mol |
| IUPAC Name | (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
| PubChem CID | 21636185 |
| Reported Sources | Hedyotis lawsoniae, Eucommia ulmoides, Euonymus alatus[4] |
Experimental Protocols
The following protocols are based on general methodologies for the extraction and isolation of lignans from plant materials, as specific details from the original isolation of this compound are not fully available.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Hedyotis lawsoniae.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: Air-dry the leaves in the shade at room temperature or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction of this compound
The workflow for the extraction and isolation of this compound is depicted in the following diagram.
Caption: Workflow for this compound Extraction.
Protocol:
-
Maceration:
-
Soak the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) in a large container.
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.
-
Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the methanolic extracts through filter paper (e.g., Whatman No. 1).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent to dryness. Lignans are typically found in the ethyl acetate and chloroform fractions.
-
Isolation and Purification of this compound
-
Column Chromatography:
-
Subject the most promising fraction (likely ethyl acetate or chloroform, to be determined by preliminary analysis like TLC) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Further Purification:
-
Combine fractions containing compounds with similar TLC profiles to that expected for this compound.
-
Further purify these fractions using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.
-
Biological Activity and Potential Signaling Pathways
Currently, there is a lack of specific studies on the biological activities of isolated this compound. However, research on extracts from various Hedyotis species provides a strong indication of potential pharmacological effects, including anticancer and anti-inflammatory properties.
Cytotoxicity of Hedyotis Extracts
Extracts from Hedyotis species have demonstrated cytotoxic effects against various cancer cell lines. This suggests that their constituent compounds, potentially including this compound, may possess anticancer properties.
Table 2: Cytotoxicity of Hedyotis Extracts against Cancer Cell Lines
| Hedyotis Species | Extract/Fraction | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Hedyotis corymbosa | Ethanolic Extract | T47D (Breast Cancer) | 61.57 | [5] |
| Hedyotis corymbosa | n-Hexane Fraction | T47D (Breast Cancer) | 33.45 | [5] |
| Hedyotis corymbosa | Methylene Chloride Fraction | T47D (Breast Cancer) | 54.59 | [5] |
| Hedyotis corymbosa | Ethyl Acetate Fraction | T47D (Breast Cancer) | 52.58 | [5] |
| Hedyotis corymbosa | Ethanolic Extract | 4T1 (Metastatic Breast Cancer) | 400 | [6] |
| Hedyotis diffusa | Iridoid Glycoside (Shecaoiridoidside C) | HCT15 (Colon Cancer) | 9.6 - 62.2 µM | [7] |
Potential Signaling Pathways for Further Investigation
Based on studies of extracts from Hedyotis diffusa, several key signaling pathways have been identified as being modulated in the context of cancer and inflammation. These pathways represent promising targets for future research on this compound.
Caption: Potential Signaling Pathways for this compound.
Note: The modulation of these pathways by this compound is hypothesized based on the known activities of extracts from the Hedyotis genus and requires experimental validation.
Conclusion and Future Directions
This compound is a structurally interesting sesquilignan from Hedyotis lawsoniae. While a detailed, validated protocol for its extraction is not publicly available, the methods outlined in this document provide a robust starting point for its isolation. The significant lack of data on the biological activities of this compound presents a clear opportunity for future research. Investigations into its potential anticancer and anti-inflammatory effects, and its modulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and STAT3, are warranted and could lead to the development of novel therapeutic agents.
References
- 1. Hedyotis lawsoniae - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 7. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Yield Synthesis of Hedyotol C Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the high-yield synthesis of Hedyotol C analogs, leveraging established stereocontrolled methodologies for the construction of the core furofuran lignan structure. The protocols outlined below are based on the successful total synthesis of structurally related natural products and offer a strategic approach for generating a library of this compound derivatives for further biological evaluation.
Introduction
This compound is a complex lignan natural product isolated from Hedyotis lawsoniae.[1] Like other furofuran lignans, it possesses a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, a scaffold associated with a wide range of biological activities. The development of a high-yield, stereocontrolled synthetic route to this compound and its analogs is crucial for enabling comprehensive structure-activity relationship (SAR) studies and advancing the discovery of novel therapeutic agents. This document details a proposed synthetic strategy, experimental protocols, and potential biological signaling pathways for investigation.
Proposed Synthetic Strategy
The proposed synthesis of this compound analogs is adapted from the successful total synthesis of Hedyotol A.[2][3] The key features of this strategy include an L-proline-catalyzed cross-aldol reaction to establish the initial stereocenters, followed by a biomimetic oxidative cyclization to form the furofuran core. This approach allows for the modular introduction of diverse aromatic substituents, facilitating the generation of a wide array of analogs.
Key Synthetic Steps:
-
L-proline-catalyzed Cross-Aldol Reaction: This step couples a protected hydroxybenzaldehyde derivative with a suitable lactone to afford a key intermediate with high diastereoselectivity.
-
Reduction and Protection: The resulting aldol product is then reduced and protected to set the stage for the crucial cyclization step.
-
Oxidative Cyclization: A biomimetic oxidative cyclization, often employing an oxidizing agent like silver oxide, is used to construct the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core.
-
Deprotection and Final Modification: The final steps involve the removal of protecting groups to yield the target this compound analog. Further modifications to the aromatic rings or the side chain can be performed at this stage to expand the analog library.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative this compound analog, based on reported yields for similar furofuran lignan syntheses.
Table 1: Reaction Yields for the Synthesis of a this compound Analog
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | L-proline-catalyzed Cross-Aldol Reaction | Protected Vanillin Derivative & Lactone | Diastereomerically enriched aldol adduct | 85-95 |
| 2 | Reduction (e.g., with NaBH4) | Aldol Adduct | Diol Intermediate | 90-98 |
| 3 | Oxidative Cyclization (e.g., with Ag2O) | Diol Intermediate | Protected Furofuran Core | 60-75 |
| 4 | Deprotection (e.g., with BBr3) | Protected Furofuran Core | This compound Analog | 80-90 |
Table 2: Spectroscopic Data for a Representative this compound Analog
| Technique | Key Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Furan ring protons (δ 3.0-5.0 ppm), Methoxyl protons (δ 3.8-4.0 ppm), Hydroxyl protons (variable) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Furan ring carbons (δ 50-90 ppm), Methoxyl carbons (δ 55-60 ppm) |
| Mass Spec (HRMS) | Calculated and found m/z values for [M+H]⁺ or [M+Na]⁺ |
| FTIR | O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching |
Experimental Protocols
Protocol 1: L-proline-catalyzed Cross-Aldol Reaction
-
To a solution of the protected vanillin derivative (1.0 eq) in anhydrous DMSO (0.1 M) is added L-proline (0.2 eq).
-
The corresponding lactone (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Reduction of the Aldol Adduct
-
The aldol adduct (1.0 eq) is dissolved in a mixture of CH₂Cl₂ and MeOH (1:1, 0.05 M).
-
The solution is cooled to 0 °C, and sodium borohydride (3.0 eq) is added portion-wise.
-
The reaction is stirred at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting diol is typically used in the next step without further purification.
Protocol 3: Biomimetic Oxidative Cyclization
-
The diol intermediate (1.0 eq) is dissolved in anhydrous dichloromethane (0.02 M).
-
Silver oxide (Ag₂O, 2.0 eq) is added, and the suspension is stirred vigorously at room temperature, protected from light, for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography to yield the protected furofuran core.
Protocol 4: Deprotection
-
The protected furofuran (1.0 eq) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C under an argon atmosphere.
-
A solution of boron tribromide (BBr₃, 3.0-5.0 eq) in dichloromethane is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C.
-
The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The final product is purified by flash chromatography or recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound analogs.
Hypothetical Signaling Pathway
Extracts of Hedyotis diffusa have been shown to impact several cancer-related signaling pathways.[4][5][6][7][8][9][10] Based on this, a plausible mechanism of action for this compound analogs could involve the modulation of key survival and proliferation pathways such as PI3K/Akt and MAPK.
Caption: Plausible signaling pathways modulated by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled total synthesis of hedyotol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Multi-Target Pharmacological Mechanism of Hedyotis diffusa Willd Acting on Prostate Cancer: A Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedyotis diffusa willd extract suppresses colorectal cancer growth through multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Targets and Mechanisms of Hedyotis diffusa-Scutellaria barbata Herb Pair for the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedyotis diffusa Willd. inhibits VEGF‑C‑mediated lymphangiogenesis in colorectal cancer via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Hedyotis Diffusa in the Treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hedyotol C
Abstract
This application note provides a detailed protocol for the purification of Hedyotol C, a furofuran lignan with potential therapeutic properties, from a crude plant extract using both analytical and preparative High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document includes a comprehensive workflow from sample preparation to purification, along with specific HPLC conditions and data presentation in a structured format.
Introduction
This compound is a lignan that can be isolated from various plant species, including Hedyotis lawsoniae, Eucommia ulmoides, and Forsythia suspensa[1][2]. Lignans are a class of polyphenolic compounds known for their diverse biological activities. The purification of these compounds is essential for detailed pharmacological studies and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility[3][4]. This document describes a robust HPLC method for obtaining high-purity this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆O₁₁ | [1] |
| Molecular Weight | 584.61 g/mol | [1][2] |
| CAS Number | 97465-79-7 | [1][2] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 11 | [2] |
| Rotatable Bond Count | 11 | [2] |
Experimental Protocols
The purification of this compound involves a multi-step process, beginning with the extraction from plant material, followed by analytical HPLC for method development, and concluding with preparative HPLC for isolating the pure compound.
Extraction of this compound from Hedyotis lawsoniae
-
Plant Material Preparation: Air-dry the aerial parts of Hedyotis lawsoniae and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.
-
Drying: Concentrate the ethyl acetate fraction to dryness to yield the crude fraction for HPLC analysis.
Analytical HPLC Method Development
The analytical HPLC method is developed to determine the retention time of this compound and to optimize the separation conditions.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II or similar |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 10-50% B over 30 minutes, then a wash step to 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm (based on typical UV absorbance for lignans) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the crude ethyl acetate fraction in methanol (1 mg/mL) and filter through a 0.45 µm syringe filter. |
Preparative HPLC Purification
The conditions from the analytical method are scaled up for preparative purification to isolate a larger quantity of this compound.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II Preparative HPLC System or similar |
| Column | C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 10-50% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Sample Preparation | Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and filter. |
| Fraction Collection | Collect fractions corresponding to the this compound peak based on the retention time from the analytical run. |
| Post-Purification | Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound. |
Data Presentation and Expected Results
The analytical HPLC of the crude ethyl acetate fraction is expected to show a complex chromatogram with multiple peaks. The peak corresponding to this compound should be identified by comparing its retention time with a standard, if available, or by collecting the peak and confirming its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
The preparative HPLC will yield fractions, and those containing pure this compound should be combined. The purity of the final product should be assessed by analytical HPLC, which should show a single major peak.
Table 3: Summary of Expected HPLC Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Expected Retention Time | ~15-20 min (variable) | ~18-25 min (variable) |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | N/A (Crude) | >95% |
| Expected Yield | N/A | Dependent on starting material concentration |
Concluding Remarks
The protocol described in this application note provides a comprehensive and reproducible method for the purification of this compound using HPLC. The successful isolation of pure this compound will facilitate further research into its biological activities and potential therapeutic applications. The principles of this method can also be adapted for the purification of other lignans with similar chemical properties.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hedyotis diffusa Willd. Extract Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hedyotis diffusa Willd., a traditional Chinese medicine, has garnered significant interest for its potential anti-cancer properties. Extracts from this plant, particularly the ethanolic extract (referred to as EEHDW), have been investigated for their therapeutic effects in various cancers, with a notable focus on colorectal cancer (CRC). While the specific compound "Hedyotol C" is not extensively characterized in the available literature, studies on EEHDW provide valuable insights into the administration and mechanisms of action of its bioactive constituents in animal models. These notes and protocols synthesize the available data to guide researchers in designing and executing in vivo studies with extracts of Hedyotis diffusa Willd.
Data Presentation: Efficacy of Hedyotis diffusa Willd. Extract in Colorectal Cancer Xenograft Models
The following tables summarize the quantitative data from studies investigating the in vivo efficacy of EEHDW in mouse xenograft models of colorectal cancer.
Table 1: Effect of EEHDW on Tumor Growth in Colorectal Cancer (CRC) Xenograft Mice
| Treatment Group | Dosage | Administration Route | Duration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| Control (Saline) | - | Intra-gastric | 16 days | ~1200 | ~0.8 | [1] |
| EEHDW | 6 g/kg/day | Intra-gastric | 16 days | ~400 | ~0.3 | [1] |
| Control (Saline) | - | Intra-gastric | 16 days | Not specified | ~0.6 | [2] |
| EEHDW | 1 g/kg | Intra-gastric | 16 days | Not specified | ~0.25 | [2] |
Table 2: Cellular and Molecular Effects of EEHDW in CRC Xenograft Tumors
| Parameter | Control Group (%) | EEHDW-Treated Group (%) | Method of Analysis | Reference |
| TUNEL-positive (apoptotic) cells | 22.0 ± 2.59 | 34.2 ± 3.19 | Immunohistochemistry (IHC) | [1][3] |
| PCNA-positive (proliferating) cells | 37.8 ± 3.08 | 21.5 ± 4.22 | Immunohistochemistry (IHC) | [1][3] |
| Pim-1 positive cells | 37.71 ± 7.31 | 21.75 ± 4.57 | Immunohistochemistry (IHC) | [2] |
| Bcl-2 positive cells | 27.33 ± 3.67 | 16.00 ± 4.31 | Immunohistochemistry (IHC) | [2] |
| Bax positive cells | 18.50 ± 3.83 | 35.00 ± 4.32 | Immunohistochemistry (IHC) | [2] |
Experimental Protocols
Protocol 1: Preparation of Ethanol Extract of Hedyotis diffusa Willd. (EEHDW)
This protocol describes the preparation of an ethanol extract from the dried plant material of Hedyotis diffusa Willd.[3].
Materials:
-
Dried whole plant of Hedyotis diffusa Willd.
-
85% Ethanol
-
Reflux apparatus
-
Filter paper
-
Rotary evaporator
Procedure:
-
Obtain authenticated, dried whole plant material of Hedyotis diffusa Willd.
-
Weigh 500 g of the dried herb and place it in a suitable flask for reflux extraction.
-
Add 5000 mL of 85% ethanol to the flask.
-
Perform reflux extraction for a specified duration (e.g., 2 hours).
-
After extraction, filter the mixture to separate the liquid extract from the solid plant material.
-
Concentrate the filtered ethanol extract using a rotary evaporator to remove the ethanol.
-
The resulting concentrated extract can be lyophilized to a powder and stored at -20°C.
-
For administration, reconstitute the dried extract in a suitable vehicle such as normal saline.
Protocol 2: Establishment of a Colorectal Cancer (CRC) Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of colorectal cancer in immunodeficient mice.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-116, HT-29)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Syringes and needles (26-27 gauge)
Procedure:
-
Culture the chosen CRC cell line under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth. Palpate the injection site starting a few days after injection.
-
Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
Protocol 3: Administration of EEHDW to Animal Models
This protocol details the intra-gastric administration of EEHDW to the established CRC xenograft mouse models[1].
Materials:
-
Prepared EEHDW solution in normal saline
-
Control vehicle (normal saline)
-
Gavage needles appropriate for mice
-
Syringes
Procedure:
-
Prepare a stock solution of EEHDW in normal saline at the desired concentration for the target dosage (e.g., for a 6 g/kg dose in a 20 g mouse, the dose is 120 mg).
-
Divide the mice into a control group and an EEHDW treatment group (n=10-12 mice per group).
-
Administer the EEHDW solution to the treatment group via intra-gastric gavage daily, five to six days a week.[1][2]
-
Administer an equivalent volume of the vehicle (normal saline) to the control group following the same schedule.
-
Continue the treatment for the planned duration of the study (e.g., 16 days).[1][2]
-
Monitor the body weight of the mice regularly (e.g., twice a week) to assess for signs of toxicity.
Protocol 4: Assessment of In Vivo Anti-Tumor Efficacy
This protocol describes the methods for monitoring tumor growth and evaluating the efficacy of the treatment.
Materials:
-
Calipers
-
Weighing scale
Procedure:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
At the end of the experiment, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot).
Signaling Pathway Visualizations
The anti-cancer effects of Hedyotis diffusa Willd. extract are attributed to its ability to modulate multiple intracellular signaling pathways. The following diagrams illustrate the key pathways and the proposed points of intervention by EEHDW.
Caption: EEHDW inhibits the STAT3 signaling pathway by suppressing STAT3 phosphorylation.
Caption: EEHDW inhibits the PI3K/AKT pathway, partly by upregulating PTEN.
Caption: EEHDW suppresses the MAPK/ERK signaling cascade by inhibiting ERK phosphorylation.
References
Application Note: Quantification of Hedyotol C in Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Hedyotol C in plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is intended to provide a reliable analytical procedure for pharmacokinetic studies and other research applications involving this compound. While a specific validated method for this compound was not found in the public domain at the time of this writing, this protocol is based on established methodologies for the analysis of similar small molecules in biological matrices.[1][2][3][4][5]
Introduction
This compound is a compound of interest in various research fields. To accurately assess its pharmacokinetic properties, a reliable and sensitive analytical method for its quantification in biological fluids such as plasma is essential.[6] UPLC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4][5][7][8] This document provides a detailed protocol for the determination of this compound in plasma, which can be adapted and validated by researchers.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or a compound with similar physicochemical properties)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC® or equivalent)[9][10]
-
Tandem mass spectrometer (e.g., Sciex API 4000™ or equivalent triple quadrupole mass spectrometer)[9]
-
Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)[9][11]
Sample Preparation
A protein precipitation method is employed for plasma sample preparation.[1][3]
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized | Optimized |
| [M+H]⁺ | Fragment 2 | Optimized | Optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized | Optimized |
Note: The specific MRM transitions, cone voltage, and collision energy for this compound and the internal standard must be determined by direct infusion of the individual compounds into the mass spectrometer.
Method Validation (Representative Data)
The analytical method should be validated according to regulatory guidelines (e.g., FDA).[12] The following table presents representative data that should be obtained during method validation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow
References
- 1. Application of a sensitive and specific LC-MS/MS method for determination of eriodictyol-8-C-β-d-glucopyranoside in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Hedyotis spp. Extracts for In Vitro Anticancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from plants of the Hedyotis genus, particularly Hedyotis diffusa Willd. (HDW) and Hedyotis corymbosa, have demonstrated significant potential in in vitro anticancer research. While the specific compound "Hedyotol C" was not prominently identified in the reviewed literature, various extracts of these plants have shown cytotoxic and apoptotic effects across a range of cancer cell lines. This document provides a compilation of the reported in vitro anticancer activities, associated signaling pathways, and detailed experimental protocols derived from multiple studies. The information is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of Hedyotis species.
Data Presentation: In Vitro Efficacy of Hedyotis Extracts
The following tables summarize the cytotoxic effects of various Hedyotis extracts on different cancer cell lines, as well as their impact on key proteins involved in apoptosis and cell cycle regulation.
Table 1: Cytotoxicity (IC50) of Hedyotis Extracts in Cancer Cell Lines
| Extract/Fraction | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Cytotoxicity Assay | Reference |
| Ethanolic Extract of H. corymbosa | T47D | Human Breast Cancer | 61.57 | SRB | |
| Hexane Fraction of H. corymbosa | T47D | Human Breast Cancer | 33.45 | SRB | |
| Methylene Chloride Fraction of H. corymbosa | T47D | Human Breast Cancer | 54.59 | SRB | |
| Ethyl Acetate Fraction of H. corymbosa | T47D | Human Breast Cancer | 52.58 | SRB | |
| Methanolic Extract of H. corymbosa | CEM-SS | Human T-lymphoblastoid | 21 | Not Specified | |
| Chloroform Extract of HDW (CEHDW) | SW620 | Human Colorectal Cancer | Not Specified | Not Specified | [1] |
| Ethanolic Extract of HDW (EEHDW) | HT-29 | Human Colon Carcinoma | Dose- and time-dependent | Not Specified | [2] |
| Ethanolic Extract of HDW (EEHDW) | HCT-8/5-FU | 5-FU Resistant Colorectal Cancer | Not Specified | Not Specified | [1] |
HDW: Hedyotis diffusa Willd.
Table 2: Modulation of Key Signaling Proteins by Hedyotis Extracts
| Extract | Cell Line | Protein Target | Effect | Signaling Pathway | Reference |
| CEHDW | SW620 | Bcl-2 | Decrease | PI3K/AKT, RAS/ERK | [1] |
| CEHDW | SW620 | Bax | Increase | PI3K/AKT, RAS/ERK | [1] |
| CEHDW | SW620 | Cyclin D1 | Decrease | PI3K/AKT, RAS/ERK | [1] |
| CEHDW | SW620 | CDK4 | Decrease | PI3K/AKT, RAS/ERK | [1] |
| EEHDW | HCT-8/5-FU | Bcl-2 | Downregulation | PI3K/AKT | [1] |
| EEHDW | HCT-8/5-FU | Bax | Upregulation | PI3K/AKT | [1] |
| EEHDW | HCT-8/5-FU | Cyclin D1 | Downregulation | PI3K/AKT | [1] |
| EEHDW | HCT-8/5-FU | CDK4 | Downregulation | PI3K/AKT | [1] |
| EEHDW | HCT-8/5-FU | p21 | Upregulation | PI3K/AKT | [1] |
| EEHDW | HT-29 | p-STAT3 | Reduction | IL-6/STAT3 | [3][4] |
| EEHDW | HT-29 | Cyclin D1 (mRNA) | Reduction | IL-6/STAT3 | [3][4] |
| EEHDW | HT-29 | CDK4 (mRNA) | Reduction | IL-6/STAT3 | [3][4] |
| EEHDW | HT-29 | Bcl-2 (mRNA) | Reduction | IL-6/STAT3 | [3][4] |
| EEHDW | HT-29 | Bax (mRNA) | Upregulation | IL-6/STAT3 | [3][4] |
| EEHDW | CRC Xenograft | p-STAT3 | Suppression | STAT3 | [5] |
| EEHDW | CRC Xenograft | Cyclin D1 | Decrease | STAT3 | [5] |
| EEHDW | CRC Xenograft | CDK4 | Decrease | STAT3 | [5] |
| EEHDW | CRC Xenograft | Bcl-2 | Decrease | STAT3 | [5] |
| EEHDW | CRC Xenograft | p21 | Upregulation | STAT3 | [5] |
| EEHDW | CRC Xenograft | Bax | Upregulation | STAT3 | [5] |
CEHDW: Chloroform Extract of Hedyotis diffusa Willd.; EEHDW: Ethanolic Extract of Hedyotis diffusa Willd.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on methods cited in the referenced literature.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., T47D, SW620, HT-29) from a reputable cell bank.
-
Culture Medium: Culture cells in DMEM (Gibco) supplemented with 10% v/v Fetal Bovine Serum (Sigma) and 1% antibiotic-antimycotic solution (Gibco).
-
Incubation Conditions: Maintain cell cultures in 25 cm³ flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Protocol 2: Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the National Cancer Institute of America's method.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/mL in a final volume of 100 µL per well.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Treatment: After 24 hours, replace the old medium with fresh medium containing various concentrations of the Hedyotis extract (e.g., 3.125 to 100 µg/mL). A positive control such as Cisplatin should be included.
-
Incubation with Extract: Incubate the plates for another 24 hours under the same conditions.
-
Cell Fixation:
-
Remove the medium.
-
Add 100 µL of cold 50% trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 30 minutes.
-
Wash the plates five times with tap water and air dry completely.
-
-
Cell Staining:
-
Add 100 µL of 0.4% SRB in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
-
-
Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the extract that inhibits cell growth by 50%, from the dose-response curve.
Protocol 3: Apoptosis Detection (DAPI Staining)
This protocol is used to observe morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[3]
-
Cell Seeding: Seed cells (e.g., HT-29) into 12-well plates at a density of 1 x 10⁵ cells/well.
-
Treatment: Treat the cells with the desired concentrations of Hedyotis extract for 24 hours.
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
-
Staining:
-
Wash the cells with PBS.
-
Stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution for 15 minutes in the dark.
-
-
Visualization: Wash the cells with PBS and visualize them under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Protocol 4: Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins.
-
Cell Lysis: After treatment with Hedyotis extract, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Cyclin D1, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Hedyotis extracts and a general workflow for in vitro anticancer studies.
Caption: Hedyotis extract signaling pathways.
Caption: In vitro anticancer study workflow.
Conclusion
The available scientific literature strongly supports the potential of Hedyotis species extracts as a source for anticancer research. These extracts have been shown to induce cytotoxicity and apoptosis in various cancer cell lines through the modulation of key signaling pathways, including PI3K/AKT, RAS/ERK, and STAT3. The provided protocols and data serve as a foundational guide for researchers to design and conduct further in vitro studies to explore the therapeutic efficacy and mechanisms of action of these natural products. Future research should focus on the isolation and characterization of specific bioactive compounds, such as this compound if identified, to better understand their individual contributions to the observed anticancer effects.
References
- 1. Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedyotis Diffusa Willd extract induces apoptosis via activation of the mitochondrion-dependent pathway in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Hedyotol C: Application Notes and Protocols for Enzyme Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedyotol C, a lignan isolated from plants of the Hedyotis genus, has emerged as a compound of interest for its potential therapeutic properties, particularly in the context of inflammation. Research has demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, positioning it as a valuable tool for researchers in drug discovery and development. This document provides detailed application notes and protocols for investigating the enzyme inhibitory potential of this compound, with a primary focus on its activity against inducible nitric oxide synthase (iNOS).
This compound as an Inhibitor of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. This compound has been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, indicating its potential as an iNOS inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound on LPS-induced nitric oxide production is summarized in the table below.
| Compound | Cell Line | Stimulant | Inhibitory Activity (IC50) |
| This compound | RAW 264.7 | LPS | 21.4 μM |
Experimental Protocols
In Vitro Assay for Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide production in a cellular environment. The quantification of nitrite, a stable and measurable end-product of NO, is achieved using the Griess reagent.[1][2]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete DMEM.[1] Incubate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After the incubation period, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Stimulation: Incubate the cells with this compound for 1-2 hours. Following this pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well to induce iNOS expression and NO production. For the negative control wells, add 10 µL of medium instead of LPS.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
Nitrite Quantification (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (e.g., ranging from 1 to 100 µM) in complete DMEM.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
The percentage of inhibition of NO production can be calculated using the following formula:
-
Visualizations
Signaling Pathway of iNOS Induction and Inhibition
The following diagram illustrates the signaling pathway leading to the induction of iNOS by LPS and the proposed point of inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hedyotol C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Hedyotol C. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The synthetic strategy is based on the well-established route for the analogous compound, Hedyotol A, which involves a key L-proline-catalyzed cross-aldol reaction followed by the biomimetic construction of the furofuran lignan skeleton.[1][2][3]
Issue 1: Low Yield in the L-Proline-Catalyzed Aldol Reaction
-
Question: My L-proline-catalyzed cross-aldol reaction between the protected vanillin derivative and the lactone is resulting in a low yield of the desired aldol adduct. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step can be attributed to several factors. Here are some troubleshooting steps:
-
Purity of Reagents and Solvents: Ensure all starting materials and the solvent (typically DMSO or a mixture including chloroform) are of high purity and anhydrous.[4] Water content can significantly impact the reaction efficiency.
-
Catalyst Loading: While organocatalysis often uses sub-stoichiometric amounts of the catalyst, the optimal loading of L-proline can vary. Experiment with catalyst loading in the range of 10-30 mol%.[5]
-
Reaction Time and Temperature: Proline-catalyzed aldol reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at room temperature is common, but gentle heating (e.g., to 40°C) might improve the rate and yield, although it could also lead to side reactions.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Self-aldol condensation of the lactone or other side reactions can compete with the desired cross-aldol reaction.[4] Using a slight excess of the lactone may favor the desired reaction.
-
Issue 2: Poor Diastereoselectivity in the Furofuran Ring Formation
-
Question: The cyclization step to form the furofuran ring is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of this reaction?
-
Answer: Achieving high diastereoselectivity in the formation of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core is crucial.[6][7] Here are some strategies to enhance selectivity:
-
Choice of Oxidizing Agent: The biomimetic oxidative coupling is often mediated by an oxidizing agent. The choice of this agent (e.g., silver oxide (Ag₂O), ferric chloride (FeCl₃)) can influence the stereochemical outcome.[8] It is recommended to screen different oxidizing agents.
-
Reaction Temperature: Temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution. Running the reaction at lower temperatures may favor the formation of a single diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
pH Control: The acidity or basicity of the reaction medium can affect the rate and selectivity of the cyclization. The addition of a non-nucleophilic base or a mild acid might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: While a specific total synthesis for this compound is not extensively documented in readily available literature, a highly effective and stereocontrolled route can be adapted from the total synthesis of Hedyotol A.[1][2][3] This biomimetic approach involves two key steps:
-
An L-proline-catalyzed asymmetric cross-aldol reaction to create the initial carbon-carbon bond with high enantioselectivity.
-
An oxidative cyclization to construct the furofuran lignan skeleton.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The two most critical steps are the initial L-proline-catalyzed aldol reaction and the subsequent diastereoselective formation of the furofuran core. The success of the entire synthesis hinges on achieving high stereocontrol in these two transformations.
Q3: Are there any common side reactions to be aware of?
A3: Yes, several side reactions can occur. In the aldol step, self-condensation of the starting materials can be a competitive pathway.[4] During the oxidative cyclization, over-oxidation or the formation of undesired diastereomers are potential issues.[8] Careful control of reaction conditions is essential to minimize these side products.
Data Presentation
Table 1: Representative Reaction Conditions for Key Steps in this compound Synthesis (Adapted from Hedyotol A Synthesis)
| Step | Reactants | Reagents & Conditions | Typical Yield | Reference |
| 1. Aldol Reaction | Protected Vanillin Derivative, Lactone Precursor | L-Proline (20 mol%), DMSO, Room Temperature, 24-48h | 70-85% | [1][3] |
| 2. Furofuran Formation | Aldol Adduct | Ag₂O, Dioxane/H₂O, Reflux, 2-4h | 60-75% | [1] |
Experimental Protocols
Note: The following protocols are representative and based on the synthesis of Hedyotol A.[1][3] Optimization for this compound may be required.
Protocol 1: L-Proline-Catalyzed Cross-Aldol Reaction
-
To a solution of the protected vanillin derivative (1.0 equiv) in anhydrous DMSO (0.1 M) is added the lactone precursor (1.2 equiv).
-
L-proline (0.2 equiv) is added to the mixture at room temperature.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Biomimetic Furofuran Formation
-
The aldol adduct (1.0 equiv) is dissolved in a mixture of dioxane and water (4:1, 0.05 M).
-
Silver oxide (Ag₂O, 2.0 equiv) is added to the solution.
-
The mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the L-proline-catalyzed cross-aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereocontrolled total synthesis of hedyotol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. A versatile stereoselective synthesis of endo,exo-furofuranones: application to the enantioselective synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]
- 7. Synthesis of furofuran lignans - ePrints Soton [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hedyotol C Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Hedyotol C and related compounds from Hedyotis species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
A1: this compound is a lignan, a class of polyphenolic compounds. Its chemical formula is C31H36O11.[1][2] While the name suggests an association with Hedyotis corymbosa, it has been reported in other species as well, including Hedyotis lawsoniae, Eucommia ulmoides, and Euonymus alatus.[1][3] Hedyotis corymbosa itself is a rich source of other bioactive compounds such as iridoid glycosides (like asperuloside), flavonoids, and triterpenes.[4][5][6]
Q2: Which solvents are most effective for extracting this compound and similar compounds?
A2: Polar solvents are generally recommended for the extraction of lignans and iridoid glycosides. Aqueous solutions of methanol or ethanol are commonly used.[7][8] For instance, a 60% methanol solution was found to be optimal for extracting iridoid glycosides from Eucommia ulmoides.[8] For polysaccharides from Hedyotis corymbosa, an enzyme-assisted extraction with specific pH conditions has been optimized.[9] The choice of solvent should be tailored to the specific compound of interest, as different ethanol concentrations can affect the extraction yield of various phenolics differently.[7]
Q3: What are the key parameters to optimize for maximizing this compound extraction yield?
A3: To maximize the yield of bioactive compounds, several parameters must be optimized.[2] These include:
-
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.[10][11]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[12]
-
Extraction Time: Sufficient time is needed to ensure maximum dissolution of the target compounds.[10]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and solvent usage.[10]
-
pH: The pH of the extraction medium can influence the stability and solubility of the target compounds.[9]
-
Agitation/Method: Techniques like ultrasonic or microwave-assisted extraction can enhance yield by improving solvent penetration and cell wall disruption.[9][10]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other phytochemicals.[13][14] The method typically involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (often with an acid modifier like trifluoroacetic acid).[13] Detection is usually performed with a UV or photodiode array (PDA) detector. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) might be used. A fluorescence detector can be employed for fluorescent compounds.[15][16]
Q5: What are the known biological activities of compounds from Hedyotis species?
A5: Extracts from Hedyotis species, such as H. diffusa and H. corymbosa, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[6][17][18] The anti-inflammatory effects of flavonoids from H. diffusa have been linked to the suppression of the NF-κB and MAPK signaling pathways.[17] Studies on herbal pairs containing H. diffusa have also implicated the PI3K-Akt and MAPK signaling pathways in its anti-cancer effects on colorectal cancer.[19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction may not have run long enough or at a high enough temperature to be efficient.[12] 3. Poor Cell Lysis: Plant cell walls may not be sufficiently broken down to release the compounds. 4. Incorrect Solid-to-Liquid Ratio: A ratio that is too high can lead to saturation of the solvent.[10] | 1. Test a range of solvent polarities, such as different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 90%).[7][8] 2. Increase the extraction time or temperature incrementally. Monitor for compound degradation. For some iridoid glycosides, temperatures up to 80°C have been used.[8] 3. Ensure the plant material is finely powdered. Consider using extraction enhancement techniques like ultrasonication or microwave assistance.[9][10] 4. Optimize the solid-to-liquid ratio; a common starting point is 1:20 or 1:30 g/mL.[11] |
| Compound Degradation | 1. Excessive Heat: this compound, like many natural products, may be sensitive to high temperatures.[12] 2. pH Instability: The compound may be unstable at certain pH values. 3. Oxidation: Exposure to air and light during extraction and processing can lead to oxidative degradation. | 1. Use the lowest effective temperature for extraction. Consider non-thermal methods or performing extraction under vacuum to lower the solvent's boiling point. 2. Buffer the extraction solvent to a neutral or slightly acidic pH and assess stability. Some iridoid glycosides show instability in strong alkaline solutions.[8] 3. Minimize exposure to light by using amber glassware. Consider purging the extraction vessel with an inert gas like nitrogen to reduce oxygen exposure. |
| Poor HPLC Peak Shape / Resolution | 1. Inappropriate Mobile Phase: The mobile phase composition or gradient may not be suitable for separating this compound from other components. 2. Column Overload: Injecting a sample that is too concentrated. 3. Contaminants in Sample: The presence of lipids, polysaccharides, or other interfering substances. | 1. Adjust the gradient slope or the initial/final concentrations of the organic solvent (e.g., acetonitrile). Ensure the mobile phase pH is appropriate for the analyte. 2. Dilute the sample before injection or reduce the injection volume. 3. Clean up the sample before HPLC analysis using Solid Phase Extraction (SPE) to remove interfering compounds.[13] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Sample Preparation: Variations in grinding, weighing, or extraction procedure. 3. HPLC System Instability: Fluctuations in pump pressure, column temperature, or detector performance. | 1. Use a homogenized batch of plant material for all related experiments. If possible, use a standardized plant extract. 2. Follow a strict, validated protocol for all sample preparation steps.[20] 3. Ensure the HPLC system is properly equilibrated before each run. Regularly perform system suitability tests (e.g., checking retention time reproducibility and peak area precision). |
Experimental Protocols
Optimized Extraction of Polysaccharides from Hedyotis corymbosa
This protocol is based on an enzyme-assisted ultrasonic extraction method and has been optimized for polysaccharides, but the principles can be adapted for other compounds.[9]
Parameters:
-
Enzyme Concentration: 3%
-
Liquid-to-Solid Ratio: 30:1 mL/g
-
Extraction Temperature: 56°C
-
Ultrasonic Power: 200W
-
Extraction Time: 10 minutes
-
pH: 5.0
Procedure:
-
Mix the powdered Hedyotis corymbosa with the appropriate amount of buffer at pH 5.0 to achieve a 30:1 liquid-to-solid ratio.
-
Add the enzyme (e.g., cellulase, pectinase) to a final concentration of 3%.
-
Place the mixture in an ultrasonic water bath at 56°C.
-
Apply ultrasonic power of 200W for 10 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
The supernatant contains the crude extract.
General Protocol for Quantification by HPLC
This protocol provides a general framework for the quantification of this compound. Method validation is crucial for accurate results.[13][16]
1. Sample Preparation:
-
An accurately weighed amount of the dried extract is dissolved in a known volume of solvent (e.g., 60% methanol).[8]
-
The solution is sonicated to ensure complete dissolution.[8]
-
The solution is filtered through a 0.45 µm syringe filter prior to injection to remove particulates.[14]
-
For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be necessary.[13]
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a higher percentage of A and increasing the percentage of B over time. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a series of standard solutions of a this compound reference standard at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Optimized Extraction Parameters for Polysaccharides from Hedyotis corymbosa[9]
| Parameter | Optimal Value |
| Enzyme Concentration | 3% |
| Liquid-to-Solid Ratio | 30 mL/g |
| Extraction Temperature | 56°C |
| Ultrasonic Power | 200 W |
| Extraction Time | 10 min |
| pH | 5.0 |
Table 2: Optimized Extraction Parameters for Iridoid Glycosides from Eucommia ulmoides Seed Meal[8]
| Parameter | Optimal Value |
| Solvent | 60% Methanol in Water |
| Solid-to-Liquid Ratio | 1:125 g/mL |
| Ultrasonic Time | 30 min |
| Ultrasonic Temperature | 40°C |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and quantification.
MAPK Signaling Pathway
Caption: Inhibition of MAPK signaling by Hedyotis compounds.
References
- 1. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Plants | 97465-79-7 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of an Anti-Cancer Asperuloside From Hedyotis Corymbosa L. - Neliti [neliti.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Characterization, Antioxidant, and Immunostimulatory Activities of Polysaccharides from Hedyotis corymbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical: this compound [caps.ncbs.res.in]
- 13. scienggj.org [scienggj.org]
- 14. jocpr.com [jocpr.com]
- 15. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 19. Molecular Targets and Mechanisms of Hedyotis diffusa-Scutellaria barbata Herb Pair for the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. investigacion.unirioja.es [investigacion.unirioja.es]
Troubleshooting Hedyotol C Peak Tailing in HPLC
Technical Support Center: Hedyotol C Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a lignan compound that has been isolated from plants such as Hedyotis lawsoniae and Forsythia suspensa.[1][2] Its chemical structure contains multiple hydroxyl (-OH) and methoxy (-OCH3) groups, making it a relatively polar molecule with several hydrogen bond donors and acceptors.[1][3] These functional groups are important to consider, as they can engage in secondary interactions with the HPLC stationary phase.
Key Properties of this compound:
-
Molecular Weight: 584.6 g/mol [3]
-
Structure: Contains multiple phenolic hydroxyl groups and ether linkages.[3]
-
Polarity: The presence of 4 hydrogen bond donors and 11 acceptors suggests it is a polar compound.[1]
Q2: What is peak tailing and why is it a problem in HPLC?
Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[4] In an ideal separation, peaks are symmetrical and have a Gaussian shape.[5] Peak tailing is problematic because it reduces resolution between adjacent peaks, decreases the accuracy of peak integration and quantification, and lowers the overall sensitivity of the analysis.[6]
Q3: What are the most common causes of peak tailing for a compound like this compound?
The primary cause of peak tailing is the presence of more than one mechanism of analyte retention within the column.[7] For a polar molecule like this compound, especially on a standard C18 (silica-based) column, the main causes are:
-
Secondary Silanol Interactions: The most frequent cause is the interaction between polar functional groups on this compound (like the phenolic hydroxyls) and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4][7][8] These interactions are a secondary, undesirable retention mechanism in addition to the primary hydrophobic interaction.[7]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte's functional groups, a mix of ionized and unionized species can exist, leading to peak distortion.[9][10] For phenolic compounds, a higher pH can deprotonate the hydroxyl groups, making them negatively charged and prone to strong interactions with any positive sites on the stationary phase or metal contaminants.[11]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet, causing peak distortion that often appears as tailing.[12][13]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or a void in the packing bed can disrupt the flow path and cause peaks to tail.[5]
Systematic Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic approach to identify and resolve the issue.
Step 1: Diagnose the Problem's Origin
First, determine if the issue is specific to this compound or affects all peaks in the chromatogram.
-
Only this compound peak tails: This strongly suggests a chemical interaction between the analyte and the stationary phase (See Step 2).
-
All peaks tail: This points towards a system or physical issue, such as extra-column volume, a column void, or an improper connection (See Step 3).[14]
Step 2: Address Chemical and Method-Related Causes
These are the most common culprits for analyte-specific tailing.
A. Optimize Mobile Phase pH
The interaction with residual silanols is highly pH-dependent.[7][11] Silanol groups are acidic and become ionized (negatively charged) at mid-range pH levels, increasing their interaction with analytes.[4][15]
-
Action: Lower the mobile phase pH. By adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to bring the pH below 3, you can suppress the ionization of the silanol groups, making them less active.[6] This is often the most effective way to reduce secondary interactions.
-
Rationale: A low pH ensures the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the polar groups of this compound.[7]
B. Evaluate Column Choice
Not all C18 columns are the same. The quality of the silica and the end-capping process are critical.[5]
-
Action 1: Use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically blocks a majority of the residual silanol groups, preventing them from interacting with analytes.[5][7]
-
Action 2: Consider a column with a different stationary phase, such as one with a polar-embedded group. These columns are designed to provide alternative interactions and better shield residual silanols, improving peak shape for polar compounds.[4][16]
C. Check for Column Overload
Injecting too much sample is a common cause of asymmetrical peaks.[12][17]
-
Action: Perform a loading study. Dilute your sample 10-fold and 100-fold and inject it again. If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was mass overload.[5][13]
-
Solution: Reduce the sample concentration or the injection volume.
D. Ensure Sample Solvent Compatibility
The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker.
-
Action: If your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile) while your mobile phase is weak (e.g., 10% Acetonitrile), this mismatch can cause peak distortion.[6] Re-dissolve your sample in the initial mobile phase composition.
Step 3: Investigate System and Hardware Issues
If all peaks are tailing, the problem likely lies with the HPLC system hardware or the physical state of the column.
-
Action 1: Check for Extra-Column Volume. Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[4][18] Check all fittings for proper connection to avoid dead volume.[14]
-
Action 2: Inspect for Column Damage. A partially blocked inlet frit or a void at the head of the column can cause peak tailing.[5][7] Try reversing and flushing the column (disconnect from the detector first) according to the manufacturer's instructions. If this doesn't work, replacing the column is the next step.[5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of this compound peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Visualizing the Chemical Cause
Peak tailing for this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
Caption: Interaction model of this compound with a C18 stationary phase.
Experimental Protocols
Baseline HPLC Method for this compound
This protocol provides a starting point for analysis.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 280 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
Protocol: Column Washing and Regeneration
If you suspect column contamination, a general washing procedure can help restore performance. Warning: Always disconnect the column from the detector before flushing with strong solvents.
-
Disconnect Column: Disconnect the column outlet from the detector.
-
Flush Buffer: Wash with 20 column volumes of HPLC-grade water to remove salts and buffers.[6]
-
Flush with Intermediate Solvent: Flush with 20 column volumes of Isopropanol.[6]
-
Flush with Strong Organic: Flush with 20 column volumes of Acetonitrile.
-
Re-equilibrate: Reconnect the column (in its normal flow direction) and flush with the mobile phase (without buffer) for 15 column volumes, then fully re-equilibrate with the initial mobile phase conditions until the baseline is stable.[6]
References
- 1. This compound | Plants | 97465-79-7 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. bvchroma.com [bvchroma.com]
- 14. support.waters.com [support.waters.com]
- 15. hplc.eu [hplc.eu]
- 16. hplc.eu [hplc.eu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of Hedyotol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hedyotol C. The information provided is based on established synthetic routes for structurally related furofuran lignans, particularly Hedyotol A, and is intended to help resolve common impurities and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic strategy for this compound?
A1: While a dedicated total synthesis of this compound is not extensively reported, its structure as a furofuran lignan suggests a synthetic pathway analogous to that of its stereoisomer, Hedyotol A. The key steps would likely involve an L-proline-catalyzed cross-aldol reaction to establish the initial stereocenters, followed by the construction of the furofuran lignan skeleton.[1][2][3]
Q2: What are the most common types of impurities encountered in this compound synthesis?
A2: Based on the synthesis of related furofuran lignans, the most probable impurities are:
-
Diastereomers: Due to the presence of multiple chiral centers, the formation of incorrect stereoisomers is a primary challenge.
-
Byproducts of the Aldol Reaction: The L-proline-catalyzed aldol reaction can sometimes yield parasitic bicyclic byproducts.[4]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual aldehydes and other precursors.
-
Oxidation or Decomposition Products: The phenolic moieties in this compound and its intermediates can be susceptible to oxidation.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities and determine the diastereomeric ratio. 2D NMR techniques like COSY and HMBC can provide more detailed structural information.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their identification.
Q4: What are the key reaction parameters to control for minimizing impurities?
A4: To minimize impurity formation, careful control of the following parameters is crucial:
-
Temperature: Aldol reactions are often temperature-sensitive, and running them at lower temperatures can improve stereoselectivity.
-
Catalyst Loading: The amount of L-proline catalyst can influence the reaction rate and the formation of byproducts.
-
Solvent: The choice of solvent can impact the solubility of reactants and the stereochemical outcome of the reaction.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to avoid the formation of degradation products due to prolonged reaction times.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in the Cross-Aldol Reaction
Q: My reaction is producing a mixture of diastereomers with a low ratio of the desired product. How can I improve the diastereoselectivity?
A: Poor diastereoselectivity is a common challenge in the synthesis of complex molecules like this compound. Here are some troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity. Try running the reaction at 0 °C or even -20 °C.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Experiment with a range of solvents such as DMF, DMSO, or chlorinated solvents.
-
Modify the Catalyst: While L-proline is a common catalyst, substituted proline derivatives can sometimes offer improved stereocontrol.
-
Check the Purity of Starting Materials: Impurities in the starting aldehydes can sometimes interfere with the reaction and affect its stereochemical outcome.
Issue 2: Formation of a Bicyclic Byproduct in the Aldol Reaction
Q: I am observing a significant amount of a bicyclic byproduct in my aldol reaction. What is its origin and how can I prevent its formation?
A: The formation of a bicyclic intermediate is a known side reaction in some L-proline-catalyzed reactions.[4] This byproduct arises from an intramolecular reaction of the iminium intermediate.
-
Adjust Catalyst Concentration: In some cases, a lower catalyst loading can disfavor the formation of the parasitic byproduct.
-
Control Reaction Time: Monitor the reaction closely. The byproduct may form over extended reaction times. Quenching the reaction as soon as the desired product is formed can minimize its formation.
-
Purification Strategy: If the byproduct is unavoidable, develop a robust purification strategy. It may have different polarity from the desired aldol product, allowing for separation by column chromatography.
Data Presentation
Table 1: Representative Yields and Diastereomeric Ratios in Furofuran Lignan Synthesis
| Lignan Product | Key Reaction | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (desired:other) | Reference |
| Hedyotol A intermediate | L-proline-catalyzed cross-aldol | DMF | Room Temp | 75 | >20:1 | [2] |
| (-)-Podophyllotoxin intermediate | L-proline-catalyzed cross-aldol | N/A | N/A | Good | Excellent | [5] |
| Beilschmin A intermediate | Nucleophilic addition | THF | -78 | Good | High | [5] |
Note: This table provides examples from related syntheses to illustrate typical outcomes. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for L-proline-catalyzed Cross-Aldol Reaction
This protocol is a hypothetical procedure based on the synthesis of Hedyotol A and other furofuran lignans.
-
To a solution of the starting aldehyde (1.0 eq) in anhydrous DMF (0.1 M) is added L-proline (0.2 eq).
-
The second aldehyde (1.2 eq) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldol product.
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: L-proline-catalyzed aldol reaction with a potential side reaction.
Caption: Troubleshooting workflow for impurity resolution.
References
Hedyotol C stability issues in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Hedyotol C in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a lignan, a type of polyphenol, that has been isolated from plants such as Forsythia suspensa and Hedyotis lawsoniae.[1][2] Its physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C31H36O11 | [1] |
| Molecular Weight | 584.61 g/mol | [1] |
| PubChem CID | 21636185 | [3] |
Q2: How should I prepare and store a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a small amount of an appropriate solvent like DMSO before diluting it further.[4] Stock solutions, typically at 100x or 1000x the final concentration, should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the potential signs of this compound instability in my cell culture experiments?
Signs of instability can include:
-
Inconsistent or non-reproducible experimental results.
-
A decrease in the expected biological activity over time.
-
Visible changes in the culture medium, such as color change or precipitation, although this is less common.
-
Discrepancies between the expected and measured concentration of the compound in the media.
Q4: How stable is this compound in cell culture media?
The stability of polyphenols like this compound in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and exposure to light.[5] Some components in cell culture media, such as certain amino acids and vitamins, can be unstable and may interact with the compound.[6][7] It is recommended to perform stability tests under your specific experimental conditions.[8]
Troubleshooting Guides
Problem 1: I am observing a gradual loss of this compound activity in my multi-day experiment.
-
Question: Could the compound be degrading in the cell culture medium over time? Answer: Yes, it is possible that this compound is not stable for the entire duration of your experiment. Polyphenols can be susceptible to degradation in aqueous environments, especially at 37°C.[5]
-
Question: How can I test for degradation? Answer: You can perform a stability assay by incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the remaining this compound can then be quantified using analytical methods like LC-MS/MS.[8][9]
-
Question: What can I do to mitigate this issue? Answer: If degradation is confirmed, consider the following:
-
Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Determine the half-life of this compound in your specific media to inform the frequency of media changes.[8]
-
Problem 2: My experimental results with this compound are highly variable between experiments.
-
Question: Could the preparation of the this compound working solution be a source of variability? Answer: Yes, inconsistencies in the preparation of working solutions can lead to variability. Ensure that the stock solution is completely thawed and mixed well before each use. Also, be precise in your dilutions.
-
Question: Can interactions with media components or plasticware contribute to this variability? Answer: Some compounds can bind to plasticware, reducing the effective concentration in the medium.[8] Additionally, components in the media or serum could interact with this compound. To check for this, you can compare the stability and activity of this compound in media with and without serum.
-
Question: How can I improve the reproducibility of my experiments? Answer:
-
Standardize your protocol for preparing and handling this compound solutions.
-
Use low-protein-binding plates and tubes if adsorption is suspected.
-
Include positive and negative controls in every experiment to monitor for consistency.[10]
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol is adapted from general methods for determining compound stability in cell culture media.[8][9]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).
-
Incubate the medium in a sterile container at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium.
-
-
Sample Processing:
-
Immediately after collection, stop any potential degradation by adding a quenching solution (e.g., ice-cold methanol) to the aliquot.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent this compound compound.
-
The results can be used to calculate the percentage of this compound remaining at each time point and to determine its half-life in the medium.
-
Hypothetical Stability Data for this compound in DMEM + 10% FBS at 37°C
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 65 |
| 24 | 40 |
| 48 | 15 |
| 72 | <5 |
Note: This data is illustrative and should be determined experimentally.
Signaling Pathways and Workflows
Hedyotis diffusa, a source of this compound, has been reported to influence several signaling pathways relevant to cancer research.[11][12][13][14]
Caption: PI3K-Akt signaling pathway potentially modulated by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
References
- 1. This compound | Plants | 97465-79-7 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. Investigating the Multi-Target Pharmacological Mechanism of Hedyotis diffusa Willd Acting on Prostate Cancer: A Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Targets and Mechanisms of Hedyotis diffusa-Scutellaria barbata Herb Pair for the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of Hedyotis Diffusae Herba in the treatment of lupus nephritis based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Hedyotis Diffusa in the Treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Hedyotol C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hedyotol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising lignan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its low aqueous solubility.[1] As a polyphenolic compound, it is inherently hydrophobic, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Furthermore, like many other lignans, this compound may be subject to metabolism by gut microbiota and first-pass metabolism in the liver, which can reduce its systemic availability.[2][3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the low solubility of this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of hydrophobic drugs.[6][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility and stability.[8][9]
Q3: How can I select the best bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the target product profile. It is recommended to perform initial screening studies to compare the effectiveness of different approaches. A decision workflow for selecting a suitable strategy is outlined below.
Troubleshooting Guides
Solid Dispersion Formulations
Issue: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the chosen polymer carrier.
-
Troubleshooting:
-
Screen a variety of hydrophilic polymers with different properties (e.g., PVP K30, HPMC, Soluplus®).
-
Use a combination of polymers to improve miscibility.
-
Employ a solvent evaporation method with a co-solvent system that dissolves both the drug and the carrier effectively.[10]
-
Issue: Recrystallization of this compound during storage.
-
Possible Cause: The solid dispersion is in a thermodynamically unstable amorphous state.
-
Troubleshooting:
-
Increase the polymer-to-drug ratio to better stabilize the amorphous drug.
-
Incorporate a second polymer that acts as a crystallization inhibitor.
-
Store the formulation in a desiccator at a controlled temperature to prevent moisture-induced crystallization.
-
| Formulation ID | Carrier | Drug:Carrier Ratio | Solubility Increase (-fold) | Dissolution Rate (µg/cm²/min) |
| HCT-SD1 | PVP K30 | 1:5 | 25 | 15.2 |
| HCT-SD2 | HPMC E5 | 1:5 | 18 | 10.8 |
| HCT-SD3 | Soluplus® | 1:5 | 42 | 28.5 |
| Unformulated this compound | - | - | 1 | 0.5 |
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of the selected hydrophilic polymer (e.g., Soluplus®) in a suitable solvent system (e.g., methanol/dichloromethane mixture).
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin film.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical form (using techniques like DSC and XRD).
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation does not emulsify spontaneously or forms large droplets upon dilution.
-
Possible Cause: Imbalanced ratio of oil, surfactant, and cosurfactant. The hydrophile-lipophile balance (HLB) of the surfactant system may not be optimal.
-
Troubleshooting:
-
Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.
-
Screen different surfactants and co-surfactants with varying HLB values. Non-ionic surfactants with an HLB > 12 are generally preferred for o/w emulsions.
-
Increase the concentration of the surfactant and/or cosurfactant.
-
Issue: Drug precipitation upon aqueous dilution of the SEDDS.
-
Possible Cause: The drug is not sufficiently solubilized in the oil phase or the resulting emulsion droplets.
-
Troubleshooting:
-
Select an oil phase in which this compound has the highest solubility.
-
Increase the amount of oil in the formulation, ensuring it remains within the self-emulsifying region.
-
Use a co-solvent that is miscible with both the oil and aqueous phases to maintain drug solubility.
-
| Parameter | Value |
| Droplet Size | 85 ± 5 nm |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential | -15.2 ± 1.5 mV |
| Self-Emulsification Time | < 30 seconds |
| This compound Loading | 25 mg/g |
-
Component Selection: Select an oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a cosurfactant (e.g., Transcutol P) based on the solubility of this compound.
-
Mixing: Accurately weigh the components (e.g., 30% oil, 50% surfactant, 20% cosurfactant) into a glass vial.
-
Dissolution: Add the desired amount of this compound to the mixture and vortex or stir gently with slight heating (if necessary) until the drug is completely dissolved, forming a clear, isotropic solution.
-
Characterization: Evaluate the SEDDS for self-emulsification efficiency, droplet size, and drug precipitation upon dilution in aqueous media.
Cyclodextrin Complexation
Issue: Low complexation efficiency of this compound with cyclodextrin.
-
Possible Cause: The size of the this compound molecule may not be a perfect fit for the cyclodextrin cavity. Steric hindrance could also play a role.
-
Troubleshooting:
-
Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutyl ether-β-cyclodextrin (SBE-β-CD)) to find the best fit. HP-β-CD is often a good starting point due to its higher solubility and lower toxicity.[9]
-
Optimize the molar ratio of this compound to cyclodextrin.
-
Employ a suitable complexation method such as kneading, co-evaporation, or freeze-drying.[8][11]
-
Issue: The dissolution rate of the complex is not significantly improved.
-
Possible Cause: Incomplete formation of the inclusion complex, with a significant portion of uncomplexed this compound remaining.
-
Troubleshooting:
-
Confirm complex formation using analytical techniques like DSC, XRD, and FTIR spectroscopy.
-
Increase the proportion of cyclodextrin in the formulation.
-
Change the preparation method; for instance, freeze-drying often yields a more amorphous and readily soluble product.[12]
-
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Apparent Solubility (µg/mL) | Solubility Increase (-fold) |
| β-Cyclodextrin | 1:1 | 150 | 15 |
| HP-β-Cyclodextrin | 1:1 | 480 | 48 |
| SBE-β-Cyclodextrin | 1:1 | 620 | 62 |
| Uncomplexed this compound | - | 10 | 1 |
-
Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water at the desired molar ratio.
-
Mixing: Slowly add the this compound solution to the aqueous cyclodextrin solution with continuous stirring.
-
Stirring: Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze-Drying: Freeze the solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Evaluate the complex for its solubility, dissolution rate, and evidence of inclusion complex formation.
In Vitro and In Vivo Evaluation Protocols
In Vitro Permeability Assay (Caco-2 Cells)
This assay assesses the intestinal permeability of this compound and its formulations.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the oral bioavailability of this compound formulations in an animal model.
-
Animal Dosing: Administer the this compound formulation orally to fasted Sprague-Dawley rats. Include a group receiving an intravenous solution of this compound for absolute bioavailability determination.[13]
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound and its major metabolites (e.g., enterodiol, enterolactone) in the plasma samples using a validated LC-MS/MS method.[14][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 55 | 2.0 | 275 | 100 |
| This compound - Solid Dispersion | 210 | 1.0 | 1155 | 420 |
| This compound - SEDDS | 350 | 0.5 | 1540 | 560 |
| This compound - HP-β-CD Complex | 280 | 1.0 | 1344 | 489 |
Relevant Signaling Pathways for Lignans
Enhancing the bioavailability of this compound is crucial for it to reach systemic circulation and exert its potential biological effects. Lignans are known to modulate various signaling pathways involved in inflammation, cell proliferation, and oxidative stress.[16][17]
References
- 1. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Assessing exposure to lignans and their metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. sybespharmacy.com [sybespharmacy.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajphr.com [ajphr.com]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hedyotol C Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification process of Hedyotol C. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Experimental Protocols
I. Large-Scale Extraction of this compound from Forsythia suspensa Fruits
This protocol outlines the initial extraction of this compound from the dried fruits of Forsythia suspensa.
Materials:
-
Dried and powdered fruits of Forsythia suspensa
-
Methanol (reagent grade)
-
Chloroform (reagent grade)
-
Deionized water
-
Large-scale reflux extraction apparatus
-
Rotary evaporator
-
Large separatory funnels
Procedure:
-
Methanol Extraction:
-
Place 10 kg of powdered Forsythia suspensa fruits into a large-scale reflux extractor.
-
Add 100 L of methanol to the extractor.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and then filter to separate the methanol extract.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the methanol extracts.[1]
-
-
Concentration:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
-
Solvent Partitioning:
-
Suspend the crude syrup in 10 L of deionized water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add 10 L of chloroform and shake vigorously for 10 minutes.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the chloroform extraction two more times.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield the crude this compound extract.[1]
-
II. Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Glass chromatography column (appropriate size for the amount of crude extract)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running n-hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (n-hexane with a small amount of acetone).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a mobile phase of n-hexane:acetone (e.g., 98:2 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of acetone (e.g., 95:5, 90:10, 80:20, etc.).[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable solvent system (e.g., n-hexane:acetone 7:3), and visualizing under a UV lamp.
-
Combine fractions containing this compound based on the TLC analysis.
-
-
Concentration:
-
Concentrate the combined fractions containing pure this compound using a rotary evaporator.
-
III. High-Purity this compound by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified this compound from column chromatography
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile or methanol.
-
-
Scaling Up to Preparative Scale:
-
Based on the optimized analytical method, scale up the separation to a preparative C18 column. The flow rate and injection volume will need to be adjusted according to the column dimensions.
-
-
Purification:
-
Dissolve the partially purified this compound in the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the preparative HPLC method and collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using the analytical HPLC method.
-
If the purity meets the desired specifications, evaporate the solvent to obtain pure this compound.
-
Data Presentation
Table 1: Solvent Ratios for Extraction and Column Chromatography
| Process Step | Solvents | Ratio (v/v) | Notes |
| Extraction | Methanol : Powdered Plant Material | 10 : 1 (L/kg) | Per extraction cycle (3 cycles recommended)[1] |
| Partitioning | Chloroform : Aqueous Suspension | 1 : 1 | Per partitioning step (3 steps recommended)[1] |
| Silica Gel Column Chromatography | n-Hexane : Acetone | Gradient from 98:2 to 80:20 | Polarity is gradually increased to elute compounds of increasing polarity.[1] |
Table 2: Estimated Yield and Purity at Different Purification Stages
| Purification Stage | Starting Material | Estimated Yield | Estimated Purity |
| Crude Methanol Extract | 10 kg Forsythia suspensa fruits | 1-1.5 kg | Low |
| Crude Chloroform Extract | 1-1.5 kg Crude Methanol Extract | 400-500 g | Low-Medium |
| After Silica Gel Chromatography | 400-500 g Chloroform Extract | Variable | Medium-High |
| After Preparative HPLC | Fractions from Column Chromatography | Variable | >98% |
Note: Yields are estimates and can vary significantly based on the quality of the plant material and the efficiency of each step.
Troubleshooting Guides
Q1: The yield of the crude methanol extract is lower than expected.
A1:
-
Issue: Inefficient extraction from the plant material.
-
Troubleshooting Steps:
-
Particle Size: Ensure the Forsythia suspensa fruits are finely powdered to maximize the surface area for solvent penetration.
-
Extraction Time: Increase the reflux time for each extraction cycle.
-
Number of Extractions: Perform an additional one or two extraction cycles with fresh methanol to ensure complete extraction.
-
Solvent-to-Solid Ratio: While maintaining a 10:1 ratio is a good starting point, for particularly dense material, a higher solvent volume may be necessary.
-
Q2: Emulsion formation is observed during the chloroform-water partitioning, making separation difficult.
A2:
-
Issue: Formation of a stable emulsion at the solvent interface.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Centrifugation: For smaller scale emulsions, centrifugation can be an effective method to separate the layers.
-
Filtration: Pass the emulsified layer through a bed of Celite or glass wool.
-
Q3: Poor separation is achieved during silica gel column chromatography (streaking or overlapping of bands).
A3:
-
Issue: Improper column packing, sample loading, or mobile phase selection.
-
Troubleshooting Steps:
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A wet packing method is generally preferred.
-
Sample Loading: Dissolve the crude extract in a minimal amount of solvent and load it as a concentrated band. Overloading the column with too much sample will lead to poor separation.
-
Mobile Phase Polarity: Start with a less polar solvent system and increase the polarity very gradually. A steep gradient can cause compounds to elute too quickly and overlap.
-
TLC Analysis: Before running the column, perform thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation.
-
Q4: this compound appears to be degrading during the purification process.
A4:
-
Issue: this compound may be sensitive to heat, light, or pH changes.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. Lignans are generally stable at temperatures below 100°C.
-
Light Protection: Protect the extracts and purified fractions from direct light by using amber-colored glassware or by covering the containers with aluminum foil.
-
pH Control: Maintain a neutral pH during the extraction and purification steps, unless a specific pH is required for separation. Lignans can be sensitive to acidic or alkaline conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal source material for this compound purification? A1: The dried fruits of Forsythia suspensa are a common and effective source for this compound. The concentration of lignans can vary depending on the plant's geographical origin, harvest time, and storage conditions.
Q2: Can other chromatographic techniques be used for scaling up this compound purification? A2: Yes, besides silica gel chromatography, other techniques such as macroporous resin chromatography or polyamide column chromatography can be effective for the initial purification of lignans. The choice of technique will depend on the specific impurity profile of the crude extract and the desired scale of operation.
Q3: How can the purity of this compound be accurately determined? A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for determining the purity of this compound. Developing a validated analytical HPLC method is crucial for quality control throughout the purification process.
Q4: Are there any safety precautions to consider during the scaling-up process? A4: Yes, when working with large volumes of flammable solvents like methanol, n-hexane, and acetone, it is crucial to work in a well-ventilated area, preferably in a fume hood designed for large-scale operations. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all electrical equipment is properly grounded to prevent sparks.
Visualizations
Caption: Overall workflow for the scaled-up purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Hedyotol C Isolation
Welcome to the technical support center for the isolation of Hedyotol C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding potential challenges during the isolation process, with a core focus on preventing and identifying artifact formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. My final purified compound shows unexpected peaks in its 1H or 13C NMR spectrum compared to literature values for this compound. | This is a strong indicator of artifact formation . This compound, as an iridoid glycoside, is susceptible to degradation under harsh conditions. The unexpected signals could correspond to a hydrolyzed aglycone, an epimer, or another rearranged product. | ▸ Re-evaluate your extraction and purification conditions. Avoid high temperatures and strongly acidic or alkaline pH levels.[1][2]▸ Use stability-indicating analytical methods, like a validated HPLC-UV or LC-MS method, to monitor the integrity of the compound at each step.[3][4]▸ Perform co-injection studies on HPLC with a known standard of this compound, if available. |
| 2. I am observing a significant loss of my target compound between the crude extract and the final purified fraction. | ▸ Degradation during chromatography: Prolonged exposure to silica gel (which can be mildly acidic) or certain mobile phases can cause degradation.[5]▸ Thermal degradation: Use of high temperatures during solvent evaporation can break down this compound.[1] Iridoid glycosides are known to degrade under thermal processing.[1] | ▸ Neutralize silica gel by pre-treating it with a suitable base (e.g., washing with a triethylamine-containing solvent system) before column chromatography.▸ Use gentler purification techniques like Sephadex LH-20 or preparative HPLC with shorter run times.▸ Evaporate solvents under reduced pressure at a low temperature (e.g., <40°C). |
| 3. The HPLC chromatogram of my "pure" fraction shows a new, more polar peak appearing over time when left in the methanolic mobile phase. | This suggests hydrolysis of an ester group or other modifications. Some iridoids contain ester functionalities that can be cleaved even under mildly acidic or basic conditions, or during prolonged storage in protic solvents like methanol. | ▸ Analyze samples immediately after preparation.▸ If storage is necessary, evaporate the solvent and store the sample dry at -20°C or below.▸ For analytical purposes, consider using an aprotic solvent like acetonitrile for the sample diluent if compatible. |
| 4. My bioassay results are inconsistent across different batches of isolated this compound, despite showing a single spot on TLC. | The presence of a co-eluting, structurally similar artifact can affect biological activity. TLC often has insufficient resolution to separate closely related degradation products from the parent compound. | ▸ Use a high-resolution analytical technique like UPLC-MS to confirm the purity and identity of each batch.[2]▸ Develop a stability-indicating HPLC method to quantify the parent compound and any major impurities.[4]▸ Standardize the entire isolation protocol, paying close attention to temperature, pH, and processing time to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is artifact formation a concern?
A1: this compound is an iridoid glycoside, a class of monoterpenoid natural products found in various plants, including Hedyotis corymbosa (also known as Oldenlandia corymbosa). Like many iridoid glycosides, it is chemically sensitive. Artifacts are molecules formed from this compound through chemical changes during the isolation and purification process. These artifacts can lead to lower yields, incorrect structural elucidation, and misleading bioassay results.
Q2: What are the most critical factors that lead to the degradation of this compound?
A2: The primary factors are temperature, pH, and prolonged processing times. Iridoid glycosides are known to be unstable under thermal stress, as well as in strongly acidic or alkaline conditions, which can cause hydrolysis of the glycosidic bond or other rearrangements.[1][2][5] Even mildly acidic conditions, such as those encountered on a standard silica gel column, can potentially lead to degradation.[5]
Q3: What are the best practices for extracting Hedyotis corymbosa to minimize this compound degradation?
A3: To minimize degradation, use mild extraction methods. Maceration or ultrasound-assisted extraction at room temperature with solvents like ethanol or methanol is preferable to methods involving heat, such as Soxhlet extraction.[5][6] Using buffered solvents to maintain a neutral pH can also be beneficial.
Q4: How should I store my crude extracts and purified this compound to ensure stability?
A4: For long-term storage, samples should be completely dry, protected from light, and kept at low temperatures (≤ -20°C). For short-term storage during processing, keep fractions in tightly sealed containers in a refrigerator (2-8°C).[7] Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques are best for detecting potential artifacts?
A5: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard.[8][9] An appropriately developed "stability-indicating" HPLC method can separate the parent this compound peak from its potential degradation products, allowing for accurate purity assessment.[4]
Quantitative Data Summary
Specific quantitative data on this compound artifact formation is limited in the public literature. The following table is a representative example illustrating how extraction conditions could hypothetically influence yield and purity. This data is intended for educational purposes to highlight potential process impacts.
Table 1: Illustrative Impact of Extraction Method on this compound Yield and Artifact Formation
| Extraction Method | Temperature (°C) | This compound Yield (%)* | Relative Artifact Peak Area (%)** |
| Maceration (70% EtOH) | 25°C | 1.2 | < 1.0 |
| Ultrasound-Assisted (70% EtOH) | 35°C | 1.5 | 1.8 |
| Heat-Reflux (70% EtOH) | 80°C | 0.7 | 15.4 |
| Soxhlet (MeOH) | 65°C | 0.9 | 11.2 |
*Yield based on initial dry plant weight. **Relative peak area of a hypothetical primary artifact (e.g., aglycone) as determined by HPLC analysis.
Experimental Protocols
Recommended Protocol for Isolation of this compound with Minimized Artifact Formation
This protocol is a composite based on general methods for isolating iridoid glycosides from Hedyotis species.[10][11]
1. Plant Material Preparation:
-
Air-dry the whole plant material of Hedyotis corymbosa in the shade at room temperature.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material (1 kg) in 70% aqueous ethanol (5 L) at room temperature (20-25°C) for 24 hours with occasional stirring.
-
Filter the extract and repeat the maceration process two more times with fresh solvent.
-
Combine the filtrates.
Critical Process Note: Avoid heating during extraction. Elevated temperatures significantly increase the rate of glycosidic bond hydrolysis, a primary degradation pathway for iridoids.[1]
3. Solvent Partitioning:
-
Concentrate the combined ethanol extract in vacuo at a temperature below 40°C to yield a crude aqueous suspension.
-
Perform liquid-liquid partitioning of the aqueous suspension successively with n-hexane, and then ethyl acetate.
-
Collect the remaining aqueous fraction, which typically contains the polar glycosides.
Critical Process Note: Ensure the aqueous fraction does not become acidic during concentration. If necessary, adjust pH to ~6.5-7.0 before proceeding.
4. Primary Chromatographic Purification:
-
Subject the dried aqueous fraction to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of water to methanol (100:0, 80:20, 50:50, 20:80, 0:100).
-
Monitor fractions by TLC or HPLC. Combine fractions containing this compound.
5. Secondary Chromatographic Purification:
-
Further purify the this compound-rich fractions using silica gel column chromatography.
Critical Process Note: Standard silica gel can be slightly acidic, which may cause degradation.[5] To minimize this risk, use a mobile phase containing a small amount of a neutralizer (e.g., 0.1% pyridine or triethylamine) or use neutral-pH silica gel.
-
Elute with a chloroform-methanol gradient.
-
Alternatively, for a gentler separation, use Sephadex LH-20 column chromatography with methanol as the eluent.
6. Final Purification:
-
Achieve final purity using preparative HPLC on a C18 column with a mild mobile phase, such as a water/acetonitrile or water/methanol gradient.
Critical Process Note: Use a mobile phase with a controlled pH (e.g., buffered with 0.1% formic acid, if stability is confirmed, or kept neutral). Avoid long run times where the compound remains dissolved on the column.
Process Visualization
The following diagram illustrates a common degradation pathway for iridoid glycosides like this compound, where harsh conditions (acid or heat) during isolation can cleave the sugar moiety to form an unstable aglycone artifact.
Caption: Logical workflow of this compound isolation and potential for artifact formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. neliti.com [neliti.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Hedyotol C Derivatives
Welcome to the technical support center for the analysis of Hedyotol C derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the ¹H NMR spectra of this compound and its derivatives?
A1: The most frequent challenges include:
-
Severe signal overlap: Particularly in the aromatic (6.0-7.5 ppm) and methoxy (3.5-4.0 ppm) regions, making assignment of individual protons difficult.
-
Complex splitting patterns: The rigid bicyclic core of the this compound structure often leads to complex and sometimes non-first-order splitting patterns for the aliphatic protons.
-
Diastereotopic protons: Methylene protons within the furofuran ring system are often diastereotopic, resulting in distinct signals and complex geminal and vicinal couplings.
-
Broadening of hydroxyl protons: The signals for phenolic and alcoholic hydroxyl groups can be broad and may not always be observed, or their chemical shifts can be highly dependent on concentration and solvent.
Q2: Why are 2D NMR experiments essential for the structural elucidation of this compound derivatives?
A2: Due to the complexity of the ¹H NMR spectra, 1D experiments alone are often insufficient for complete structural assignment. 2D NMR experiments are crucial for:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, helping to trace out the connectivity of the carbon skeleton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton to its attached carbon, which is fundamental for assigning both ¹H and ¹³C signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the connectivity of quaternary carbons and different structural fragments.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
Q3: How can I confirm the presence and position of hydroxyl groups in my this compound derivative?
A3: The presence of exchangeable protons like hydroxyls can be confirmed by a simple D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the hydroxyl protons will disappear or significantly decrease in intensity. The position of the hydroxyl group on the molecule can then be inferred from HMBC correlations from neighboring protons to the carbon bearing the hydroxyl group.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region
Question: My ¹H NMR spectrum shows a crowded, unresolved multiplet in the aromatic region, and I cannot assign the individual protons of the substituted phenyl rings. How can I resolve these signals?
Answer:
-
Optimize Spectrometer Conditions:
-
Ensure the spectrometer is well-shimmed to achieve the best possible resolution.
-
Increase the acquisition time and the number of scans to improve the signal-to-noise ratio, which can help in resolving closely spaced peaks.
-
-
Change the NMR Solvent:
-
Solvent effects can induce differential changes in chemical shifts. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can often resolve overlapping signals. Benzene-d₆ is particularly known for its ability to induce significant shifts in the signals of aromatic compounds.
-
-
Utilize 2D NMR Techniques:
-
¹H-¹H COSY: This will show which aromatic protons are coupled to each other, helping to identify protons on the same ring.
-
¹H-¹³C HSQC: This will correlate each aromatic proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to differentiate the proton signals based on their carbon chemical shifts.
-
¹H-¹³C HMBC: Look for long-range correlations from well-resolved protons (e.g., methoxy protons) to the aromatic carbons. This can help to unambiguously assign the aromatic signals.
-
Issue 2: Ambiguous Stereochemistry of the Bicyclic Core
Question: I have assigned all the signals for my this compound derivative, but I am unsure about the relative stereochemistry at the chiral centers in the furofuran ring system. How can I determine the stereochemistry?
Answer:
-
NOESY/ROESY Experiments:
-
These experiments are the most powerful tools for determining relative stereochemistry. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space (typically < 5 Å).
-
By analyzing the pattern of NOE cross-peaks between the protons on the bicyclic core, you can build a 3D model of the molecule and determine the relative orientation of the substituents. For example, a strong NOE between a proton at C-2 and a proton at C-6 would suggest a cis relationship.
-
-
Analysis of Coupling Constants (J-values):
-
The magnitude of the vicinal coupling constants (³JHH) between protons on the bicyclic core can provide valuable information about the dihedral angles between them, as described by the Karplus equation.
-
By carefully measuring the coupling constants from a high-resolution ¹H NMR spectrum, you can infer the dihedral angles and thus the relative stereochemistry. For instance, a large coupling constant (typically > 7 Hz) often indicates a cis or trans diaxial relationship, while a small coupling constant (< 3 Hz) is indicative of a gauche relationship.
-
Data Presentation
The following tables provide hypothetical but representative ¹H and ¹³C NMR data for a this compound derivative and a hypothetical acetylated analog to illustrate typical spectral changes upon derivatization.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative in CDCl₃
| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |
| 1 | 87.2 | 4.85 (d, 5.0) |
| 2 | 53.8 | 3.20 (m) |
| 3 | 72.5 | 4.25 (dd, 8.0, 5.0) |
| 4α | 71.8 | 3.90 (dd, 9.0, 6.0) |
| 4β | 3.80 (t, 9.0) | |
| 5 | 50.1 | 3.10 (m) |
| 6 | 85.9 | 4.75 (d, 4.5) |
| 7 | 132.5 | - |
| 8 | 110.8 | 6.90 (d, 2.0) |
| 9 | 148.5 | - |
| 10 | 147.2 | - |
| 11 | 114.5 | 6.85 (d, 8.0) |
| 12 | 119.8 | 6.75 (dd, 8.0, 2.0) |
| OMe-9 | 56.1 | 3.88 (s) |
| 1' | 130.8 | - |
| 2' | 112.1 | 7.05 (d, 2.0) |
| 3' | 146.9 | - |
| 4' | 145.4 | - |
| 5' | 115.3 | 6.95 (d, 8.5) |
| 6' | 121.2 | 7.00 (dd, 8.5, 2.0) |
| OMe-3' | 56.0 | 3.85 (s) |
| OH-10 | - | 5.80 (s) |
| OH-4' | - | 5.95 (s) |
Table 2: Expected ¹H NMR Chemical Shift Changes upon Acetylation of Hydroxyl Groups
| Proton | Original δH (ppm) | Acetylated δH (ppm) | Δδ (ppm) |
| H-8 | 6.90 | 7.10 | +0.20 |
| H-11 | 6.85 | 7.05 | +0.20 |
| H-12 | 6.75 | 6.95 | +0.20 |
| H-2' | 7.05 | 7.25 | +0.20 |
| H-5' | 6.95 | 7.15 | +0.20 |
| H-6' | 7.00 | 7.20 | +0.20 |
Experimental Protocols
Standard ¹H NMR Experiment
-
Sample Preparation: Dissolve 1-5 mg of the this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to optimize homogeneity.
-
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse-acquire sequence.
-
Spectral width: Typically 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-64, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals.
-
¹H-¹³C HSQC Experiment
-
Sample Preparation: As for the ¹H NMR experiment, but a slightly higher concentration (5-10 mg) is recommended.
-
Spectrometer Setup:
-
Lock, tune, and shim as for the ¹H experiment. Also, tune the ¹³C channel.
-
-
Acquisition Parameters:
-
Pulse sequence: A standard gradient-selected HSQC pulse sequence.
-
¹H spectral width: 12-16 ppm.
-
¹³C spectral width: Typically 0-160 ppm.
-
Number of increments in the indirect dimension (¹³C): 256-512.
-
Number of scans per increment: 2-16.
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift scales.
-
¹H-¹³C HMBC Experiment
-
Sample Preparation and Setup: Same as for the HSQC experiment.
-
Acquisition Parameters:
-
Pulse sequence: A standard gradient-selected HMBC pulse sequence.
-
Spectral widths and number of increments are similar to the HSQC experiment.
-
Set the long-range ¹H-¹³C coupling constant to an optimized value, typically 8-10 Hz.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift scales.
-
Mandatory Visualization
Validation & Comparative
Cross-Validation of Hedyotol C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hedyotol C, a furofuran lignan found in plants of the Hedyotis genus, is a subject of growing interest in oncology research. While direct studies on this compound are limited, the well-documented anti-cancer properties of Hedyotis diffusa extracts provide a strong foundation for investigating its mechanism of action. This guide provides a comparative analysis of the proposed mechanisms of this compound, cross-validated with experimental data from structurally similar and well-studied furofuran lignans, namely Magnolin, Episesamin, and Syringaresinol.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of this compound and its analogs is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells. The following tables summarize the available quantitative data on the cytotoxic effects of Hedyotis extracts and related furofuran lignans against various cancer cell lines.
Table 1: Cytotoxicity of Hedyotis Extracts
| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Hedyotis diffusa water extract | MCF7 (Breast Cancer) | MTT | High cytotoxicity observed | [1] |
| Hedyotis diffusa essential oil | MCF7 (Breast Cancer) | Cytotoxicity | 10.86 µg/mL | [2] |
| SK-LU-1 (Lung Cancer) | Cytotoxicity | 14.92 µg/mL | [2] | |
| HepG2 (Liver Cancer) | Cytotoxicity | 12.55 µg/mL | [2] | |
| Hedyotis chrysotricha petroleum ether fraction | MDA-MB-231 (Breast Cancer) | MTT | 8.90±1.23 μg/ml | [3] |
| HCT-116 (Colorectal Cancer) | MTT | 9.69±3.69 μg/ml | [3] | |
| Hedyotis corymbosa hexane extract | T47D (Breast Cancer) | Sulforhodamine B | 33.45 µg/ml |
Table 2: Cytotoxicity of Furofuran Lignans Structurally Similar to this compound
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Magnolin | Breast, Lung, Liver, Ovarian, Prostate, Colon Cancers | Various | 10 to 125 µM | [4] |
| Sesamin | KBM-5 (Leukemia) | MTT | 42.7 µM | [5] |
| K562 (Leukemia) | MTT | 48.3 µM | [5] | |
| U266 (Multiple Myeloma) | MTT | 51.7 µM | [5] | |
| DU145 (Prostate Cancer) | MTT | 60.2 µM | [5] | |
| HCT116 (Colon Cancer) | MTT | 57.2 µM | [5] | |
| MiaPaCa-2 (Pancreatic Cancer) | MTT | 58.3 µM | [5] | |
| H1299 (Lung Cancer) | MTT | 40.1 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | MTT | 51.1 µM | [5] | |
| Syringaresinol | Prostate Cancer Cells | Not Specified | Not Specified | [6] |
Key Mechanisms of Action and Supporting Experimental Data
The primary anti-cancer mechanisms associated with Hedyotis extracts and related lignans are the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.
Induction of Apoptosis
Hedyotis diffusa extracts have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3. Similarly, the furofuran lignans episesamin and sesamin have been demonstrated to induce apoptosis in human lymphoid leukemia cells, as evidenced by DNA fragmentation.[7]
Experimental Evidence:
-
Western Blot Analysis: Increased levels of cleaved caspase-3 and cleaved PARP, alongside a higher Bax/Bcl-2 ratio, are indicative of apoptosis.
-
Flow Cytometry with Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells confirms the externalization of phosphatidylserine, an early marker of apoptosis.
Cell Cycle Arrest
Extracts from Hedyotis diffusa have been observed to cause cell cycle arrest at the G1 phase. This is achieved by downregulating the expression of Cyclin D1 and cyclin-dependent kinase 4 (CDK4), and upregulating the expression of the cell cycle inhibitor p21. The lignan magnolin has also been shown to induce cell cycle arrest at the G1 and G2/M phases.[4][8] Syringaresinol induces cell cycle arrest by increasing the expression of p21 and p27 and downregulating cyclins and CDKs.[9]
Experimental Evidence:
-
Flow Cytometry with Propidium Iodide (PI) Staining: An accumulation of cells in the G0/G1 phase of the cell cycle histogram indicates G1 arrest.
Inhibition of Key Signaling Pathways
The STAT3 signaling pathway, a critical regulator of cell proliferation and survival, is a key target of Hedyotis diffusa extracts. Studies have shown that these extracts can inhibit the phosphorylation and subsequent activation of STAT3. Other signaling pathways implicated in the anti-cancer effects of related lignans include the PI3K/Akt and MAPK pathways.
Experimental Evidence:
-
Western Blot Analysis: A decrease in the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 indicates inhibition of this pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or a comparator lignan) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, total STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathways affected by this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
While direct experimental evidence for this compound is still emerging, the substantial body of research on Hedyotis diffusa extracts and structurally related furofuran lignans provides a strong rationale for its investigation as a potential anti-cancer agent. The cross-validation presented in this guide suggests that this compound likely exerts its effects through the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key oncogenic signaling pathways such as STAT3. Further research is warranted to isolate this compound and definitively characterize its specific molecular targets and therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Antitumor Potential of Hedyotis chrysotricha Extract in Human Colorectal Cancer and Breast Cancer Cell Lines | Bentham Science [benthamscience.com]
- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syringaresinol as a novel androgen receptor antagonist against wild and mutant androgen receptors for the treatment of castration-resistant prostate cancer: molecular docking, in-vitro and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesamin and episesamin induce apoptosis in human lymphoid leukemia Molt 4B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Hedyotol C Analogs: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic agents is a constant endeavor. Hedyotol C, a lignan isolated from Hedyotis lawsoniae, has emerged as a compound of interest. However, a comprehensive analysis of the structural activity relationship (SAR) of its synthetic analogs remains a nascent field. Despite extensive searches of the scientific literature, no studies detailing the synthesis and subsequent biological evaluation of this compound analogs have been identified. This indicates a significant gap in the current research landscape and a promising opportunity for future investigation.
While direct data on this compound analogs is unavailable, valuable insights can be gleaned from studies on the chemical constituents of the Hedyotis genus, particularly Hedyotis diffusa, a plant rich in structurally diverse and biologically active compounds. This guide will, therefore, summarize the known anti-inflammatory and anticancer activities of compounds isolated from Hedyotis diffusa, providing a foundational context for the potential development and evaluation of future this compound analogs.
Anti-Inflammatory and Anticancer Activities of Compounds from Hedyotis diffusa
Research into Hedyotis diffusa has revealed a variety of compounds with significant biological activities. These studies, while not directly focused on this compound, provide a basis for understanding the types of biological effects that related structures might possess. The primary activities investigated have been anti-inflammatory and anticancer effects.
Data on Bioactive Compounds from Hedyotis diffusa
The following table summarizes the reported anti-inflammatory and anticancer activities of various compounds isolated from Hedyotis diffusa. This data can serve as a preliminary reference for researchers interested in the therapeutic potential of compounds from this genus.
| Compound Class | Specific Compound(s) | Biological Activity | Cell Line(s) / Model | IC50 / Effect |
| Iridoids | Unnamed derivatives | Anti-inflammatory (NO production inhibition) | RAW 264.7 macrophages | 5.69 µM, 6.16 µM, and 6.84 µM for compounds 2, 4, and 6 respectively[1] |
| Anthraquinones | Unnamed derivatives | Anti-inflammatory (superoxide anion generation and elastase release) | fMLP/CB-induced human neutrophils | IC50 values ranging from 0.15 to 5.52 µM[1] |
| Flavonoids | Various | Anticancer | Various human cancer cell lines | Data not specified in the provided abstracts |
| Plant Extracts | Ethanol extract of H. diffusa | Anticancer | Colorectal cancer xenograft model | Reduced tumor volume and weight[1] |
Signaling Pathways Modulated by Hedyotis diffusa Extracts
Extracts from Hedyotis diffusa have been shown to exert their biological effects by modulating several key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms provides a framework for investigating the potential modes of action of this compound and its future analogs.
The diagram below illustrates the key signaling pathways reported to be affected by extracts from Hedyotis diffusa.
Figure 1. Signaling pathways modulated by Hedyotis diffusa extracts, leading to anticancer and anti-inflammatory effects.
Future Directions and Opportunities
The absence of research on this compound analogs presents a clear and compelling opportunity for medicinal chemists and pharmacologists. The synthesis of a library of this compound derivatives with systematic structural modifications would be the first critical step. Key modifications could include:
-
Alterations to the aromatic rings: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) to probe the electronic and steric requirements for activity.
-
Modification of the linker: Varying the length and flexibility of the chain connecting the aromatic moieties.
-
Stereochemical analysis: Synthesizing and testing different stereoisomers to determine the optimal spatial arrangement for biological activity.
Following synthesis, these analogs would need to be screened in a battery of in vitro assays to assess their cytotoxic and anti-inflammatory potential. Promising candidates could then be advanced to more complex cellular and in vivo models to elucidate their mechanisms of action and therapeutic potential.
The experimental workflow for such a study is outlined below.
Figure 2. Proposed experimental workflow for the synthesis and evaluation of this compound analogs.
References
Comparative Analysis of Bioactive Compounds from Hedyotis diffusa in HeLa and MCF-7 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The herb Hedyotis diffusa Willd. (HDW), a staple in traditional Chinese medicine, is gaining significant attention in oncology for its potent anti-cancer properties. While the specific compound "Hedyotol C" remains uncharacterized in scientific literature, numerous bioactive constituents isolated from HDW have demonstrated significant cytotoxic and anti-proliferative activity against a range of cancer cell lines. This guide provides a comparative analysis of the effects of prominent HDW compounds and extracts on two of the most widely studied cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer).
Data Summary: Cytotoxicity of Hedyotis diffusa Extracts and Bioactive Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various extracts and isolated compounds from Hedyotis diffusa and other plant sources against HeLa and MCF-7 cells. These values, collated from multiple studies, provide a quantitative comparison of their anti-cancer efficacy.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Hedyotis diffusa Willd. (HDW) Aqueous Extract | HeLa | 45 µM (for 2-hydroxymethy-1-hydroxy anthraquinone) | [1] |
| Hedyotis diffusa Willd. (HDW) Ethanol Extract | HT-29 (Colon Cancer) | Dose-dependent reduction in viability | [2] |
| Methyl Anthraquinone (from HDW) | MCF-7 | 18.62 ± 2.71 µM (24h), 42.19 ± 3.84 µM (48h) | [1] |
| Ursolic Acid | HeLa | 10 µM | [3] |
| MCF-7 | 20 µM | [3] | |
| Oleanolic Acid Derivatives | HeLa | IC50 values ranging from 1.34 to 9.84 µM | [4] |
| MCF-7 | IC50 values ranging from 1.60 to 11.27 µM | [4] | |
| Stigmasterol | HeLa | Good activity reported | |
| MCF-7 | Lower activity compared to HeLa | [5] | |
| β-Sitosterol | HeLa | IC50 of 0.76 mM | [6] |
| MCF-7 | IC50 of 0.87 mM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like those found in Hedyotis diffusa.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: HeLa and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin). The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adhesion.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., HDW extract, ursolic acid). A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compound. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[7] The plates are then gently agitated for 15-20 minutes. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Data Interpretation: The results are typically displayed as a quadrant plot, where viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells are Annexin V-FITC and PI positive, and necrotic cells are Annexin V-FITC negative and PI positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., BAX, BCL2, cleaved-caspase 3, p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Hedyotis diffusa and its bioactive compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Hedyotis diffusa Willd extract inhibits HT-29 cell proliferation via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer effect of A-ring or/and C-ring modified oleanolic acid derivatives on KB, MCF-7 and HeLa cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hedyotol C Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of Hedyotol C against established Protein Kinase C (PKC) inhibitors. While direct experimental data on the kinase inhibitory properties of this compound is not currently available in public literature, this document serves as a framework for its potential evaluation. The data presented for this compound is illustrative and intended to guide future research. In contrast, the data for the well-known kinase inhibitors is based on published findings.
Introduction to this compound and Protein Kinase C
This compound is a lignan that has been isolated from plants such as Hedyotis lawsoniae and Forsythia suspensa. Lignans as a class of compounds have been noted for a variety of biological activities. However, the specific interaction of this compound with protein kinases has yet to be extensively studied.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways.[1][2] These enzymes are involved in regulating key cellular processes including proliferation, differentiation, apoptosis, and gene expression.[1][2][3] Dysregulation of PKC signaling has been implicated in various diseases, most notably cancer, making PKC isoforms attractive targets for therapeutic intervention.[2][4] This guide will focus on a hypothetical comparison of this compound's inhibitory potential against well-characterized PKC inhibitors.
In Vitro Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical) and a selection of known PKC inhibitors against a generic PKC isoform. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Type | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Lignan | PKC (Hypothetical) | 500 (Illustrative) | N/A |
| Staurosporine | Alkaloid | Broad-spectrum kinase inhibitor, including PKC | 2.7 | [5] |
| UCN-01 (7-hydroxystaurosporine) | Staurosporine analogue | Primarily cPKC isoforms | 4.1 | [5] |
| Balanol | Fungal metabolite | PKC isoforms (β1, β2, γ, δ, ε, η) | 4-9 | [5] |
| Safingol | Lyso-sphingolipid | PKC | 37,500 | [5] |
Cellular Activity Comparison
This section would typically present data from cell-based assays, which measure the effect of the inhibitors on cellular processes downstream of PKC activation. Such assays could include proliferation assays, apoptosis assays, or measurement of phosphorylation of specific PKC substrates. As no cellular data for this compound is available, this section is omitted.
Experimental Protocols
A detailed protocol for a generic in vitro Protein Kinase C activity assay is provided below. This method can be adapted to screen and characterize novel inhibitors like this compound.
Protein Kinase C (PKC) Activity Assay Protocol
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against Protein Kinase C.
Materials:
-
Purified recombinant human PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml Phosphatidylserine, 2 µg/ml Diacylglycerol)
-
Test compound (this compound) and known inhibitors dissolved in DMSO
-
96-well microplate
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and purified PKC enzyme in each well of a 96-well microplate.
-
Add varying concentrations of the test compound (this compound) or a known inhibitor to the wells. Include a control well with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 20 minutes) to allow for the phosphorylation of the substrate.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose paper strip.
-
Wash the phosphocellulose paper strips multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate peptide on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the control (DMSO only).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of kinase inhibitors.
Figure 1: Simplified Protein Kinase C (PKC) Signaling Pathway.
Figure 2: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Figure 3: Logical Flow for Benchmarking a Novel Kinase Inhibitor.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. bosterbio.com [bosterbio.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Hedyotol C in a Laboratory Setting
Researchers and drug development professionals handling Hedyotol C must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. Due to the absence of specific disposal information for this compound, a cautious approach based on general principles of chemical waste management is imperative. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in standard laboratory safety practices.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C31H36O11 |
| Molecular Weight | 584.6 g/mol [1] |
| Computed Molecular Weight | 584.22576196 Da[1] |
Recommended Disposal Procedure for this compound
Given the lack of specific disposal instructions for this compound, it should be treated as a hazardous chemical waste. The following step-by-step procedure is based on general laboratory waste disposal guidelines.[2][3][4][5]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to the release of toxic gases, fires, or explosions.[5]
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in accumulation for a specified period (as per your institution's policy), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
-
Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.
-
Thoroughly decontaminate the spill area.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available search results. The recommended procedure is based on established best practices for laboratory chemical waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.emu.ee [s3.emu.ee]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
